Tetraamminepalladium(2+) dinitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
azane;palladium(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.4H3N.Pd/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDMMNCAAAYGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N6O6Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15974-14-8 (Parent) | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90893423 | |
| Record name | Palladium(II) nitrate tetraamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
298.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Tetraamminepalladium(II) nitrate | |
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CAS No. |
13601-08-6 | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium(II) nitrate tetraamine | |
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| Record name | Tetraamminepalladium(2+) dinitrate | |
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Foundational & Exploratory
Thermal Decomposition of Tetraamminepalladium(II) Dinitrate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂. The document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who utilize palladium complexes in their work. This guide consolidates the available data on the thermal behavior of this compound, outlines detailed experimental protocols for its analysis, and presents a proposed decomposition pathway based on existing literature and studies of analogous metal ammine nitrate complexes. Due to a lack of detailed experimental studies specifically on tetraamminepalladium(II) dinitrate in readily available scientific literature, some aspects of the decomposition mechanism are proposed based on the behavior of similar compounds.
Introduction
Tetraamminepalladium(II) dinitrate is an inorganic coordination compound with the chemical formula --INVALID-LINK--₂. It serves as a precursor for the synthesis of palladium-based catalysts and other palladium-containing materials. The thermal stability and decomposition characteristics of this compound are of critical importance for its application in processes that involve elevated temperatures, such as catalyst preparation. Understanding its thermal decomposition pathway is essential for controlling the final properties of the resulting palladium species, be it metallic palladium or palladium oxide.
This guide summarizes the known quantitative data, provides standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and visualizes the proposed decomposition logic.
Quantitative Decomposition Data
The available quantitative data on the thermal decomposition of tetraamminepalladium(II) dinitrate is limited. The primary data point found in the literature is the initial decomposition temperature.
Table 1: Thermal Decomposition Data for Tetraamminepalladium(II) Dinitrate
| Parameter | Value | Conditions | Source |
| Decomposition Temperature (Td) | 220 °C | 10% mass loss | Heating at 5.0 °C/minute in air |
Table 2: Summary of Stepwise Thermal Decomposition (Hypothetical)
No detailed experimental data for stepwise mass loss or enthalpy changes for tetraamminepalladium(II) dinitrate was found in the reviewed literature. The following table is a template based on the expected decomposition of similar metal ammine nitrates and will be updated as data becomes available.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue | Enthalpy Change (ΔH) |
| 1. Deamination | Not Available | Not Available | NH₃ | [Pd(NH₃)₂(NO₃)₂] | Not Available |
| 2. Redox Decomposition | Not Available | Not Available | N₂, N₂O, H₂O | PdO or Pd | Not Available |
| 3. Final Decomposition | Not Available | Not Available | O₂ (from PdO) | Pd | Not Available |
Proposed Thermal Decomposition Pathway
Based on the thermal behavior of analogous ammine nitrate complexes of other transition metals, a multi-step decomposition pathway for tetraamminepalladium(II) dinitrate is proposed. The process is expected to involve initial deamination followed by a complex redox reaction between the liberated ammonia and the nitrate anions. The final solid product is dependent on the atmospheric conditions.
Step 1: Deamination
The initial step of the thermal decomposition is the loss of ammonia ligands from the tetraamminepalladium(II) complex. This is a common initial step for the decomposition of metal ammine complexes.
--INVALID-LINK--₂(s) → --INVALID-LINK--₂(s) + xNH₃(g)
It is likely that two molecules of ammonia are lost in the first significant decomposition stage to form the more stable square planar diamminedinitratopalladium(II) intermediate.
--INVALID-LINK--₂(s) → --INVALID-LINK--₂(s) + 2NH₃(g)
Step 2: Redox Decomposition
Following or concurrent with the final stages of deamination, a redox reaction is anticipated to occur between the ammonia (a reducing agent) and the nitrate ions (an oxidizing agent). This is typically a highly exothermic process. The gaseous products are expected to be a mixture of nitrogen oxides (like N₂O), nitrogen gas (N₂), and water (H₂O).
--INVALID-LINK--₂(s) → PdO(s) + N₂(g) + N₂O(g) + 4H₂O(g) (unbalanced, illustrative)
The exact stoichiometry of the gaseous products can vary depending on the reaction conditions.
Step 3: Final Decomposition to Metallic Palladium
If the decomposition is carried out to a sufficiently high temperature, particularly under an inert atmosphere, the palladium oxide formed in the previous step will decompose to metallic palladium and oxygen.
2PdO(s) → 2Pd(s) + O₂(g)
Under an oxidizing atmosphere (air), the formation of palladium oxide as the final solid product is more likely, unless very high temperatures are reached.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of tetraamminepalladium(II) dinitrate.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of tetraamminepalladium(II) dinitrate.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, representative sample of tetraamminepalladium(II) dinitrate (typically 2-10 mg) is accurately weighed into a ceramic (e.g., alumina or platinum) crucible.
-
Instrument Setup:
-
The crucible is placed on the TGA balance.
-
The furnace is sealed.
-
The desired atmosphere (e.g., high purity nitrogen or dry air) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert or oxidizing environment.
-
-
Thermal Program:
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of distinct decomposition steps, and the percentage mass loss for each step. The derivative of the TGA curve (DTG curve) is used to identify the temperatures of the maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of tetraamminepalladium(II) dinitrate.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of tetraamminepalladium(II) dinitrate (typically 2-5 mg) is weighed into an aluminum or copper crucible. The crucible is hermetically sealed. An empty, sealed crucible is used as a reference.
-
Instrument Setup:
-
The sample and reference crucibles are placed in the DSC cell.
-
The desired atmosphere (e.g., nitrogen) is purged through the cell.
-
-
Thermal Program:
-
The sample is subjected to the same temperature program as in the TGA analysis (e.g., heating from 25 °C to 400 °C at 10 °C/min).
-
-
Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC curve is analyzed to identify endothermic (e.g., melting, some decomposition steps) and exothermic (e.g., crystallization, redox decomposition) events. The peak area can be integrated to determine the enthalpy change (ΔH) for each transition.
Evolved Gas Analysis (EGA) using TGA-MS
Objective: To identify the gaseous products evolved during the thermal decomposition.
Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).
Procedure:
-
The TGA experiment is performed as described in section 4.1.
-
The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line.
-
Mass spectra are continuously recorded throughout the TGA experiment.
-
The ion currents for specific mass-to-charge ratios (m/z) corresponding to potential gaseous products (e.g., m/z 17 for NH₃, 28 for N₂, 30 for NO, 44 for N₂O and CO₂, 18 for H₂O) are plotted against temperature. This allows for the correlation of specific gas evolution with the mass loss steps observed in the TGA data.
Visualizations
Experimental Workflow
Caption: Workflow for the thermal analysis of tetraamminepalladium(II) dinitrate.
Proposed Decomposition Pathway
Caption: Proposed thermal decomposition pathway for --INVALID-LINK--₂.
Conclusion
The thermal decomposition of tetraamminepalladium(II) dinitrate is a complex process that is initiated at approximately 220 °C. The decomposition is proposed to proceed through a multi-step mechanism involving deamination to form a diamminedinitratopalladium(II) intermediate, followed by an intramolecular redox reaction that yields palladium oxide and a mixture of gaseous products. At higher temperatures, particularly in an inert atmosphere, the palladium oxide can be further reduced to metallic palladium.
There is a clear need for further detailed experimental studies, including TGA-MS and DSC, to fully elucidate the decomposition mechanism, accurately quantify the mass losses and enthalpy changes at each stage, and definitively identify the evolved gaseous species under various atmospheric conditions. The protocols and proposed pathways in this guide provide a framework for such future investigations.
Methodological & Application
Application Notes and Protocols for the Synthesis of Palladium Nanoparticles using Tetraamminepalladium(II) Dinitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of palladium (Pd) nanoparticles using tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, as a precursor. The methodologies outlined are based on established chemical reduction and polyol synthesis techniques, adapted for this specific palladium source. The resulting nanoparticles are well-suited for a variety of applications, including catalysis and as components in drug delivery systems.
Introduction
Palladium nanoparticles (PdNPs) are of significant interest due to their high surface-area-to-volume ratio and excellent catalytic properties. They are employed in a wide range of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, and oxidation reactions.[1][2] In the realm of drug development, PdNPs can be utilized as catalysts in the synthesis of active pharmaceutical ingredients (APIs) and as functional components of drug delivery vehicles.
Tetraamminepalladium(II) dinitrate is a water-soluble and stable precursor, making it a suitable candidate for the controlled synthesis of PdNPs in aqueous and polyol media. This document details two primary methods for the synthesis of PdNPs from this precursor: a chemical reduction method using sodium borohydride and a polyol synthesis method.
Experimental Protocols
Method 1: Chemical Reduction using Sodium Borohydride
This protocol describes the synthesis of PdNPs via the chemical reduction of tetraamminepalladium(II) dinitrate with sodium borohydride in an aqueous solution. A stabilizing agent is used to control the particle size and prevent aggregation.
Materials:
-
Tetraamminepalladium(II) dinitrate (--INVALID-LINK--₂)
-
Sodium borohydride (NaBH₄)
-
Polyvinylpyrrolidone (PVP, as a stabilizing agent)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of tetraamminepalladium(II) dinitrate.
-
Addition of Stabilizing Agent: To the precursor solution, add an aqueous solution of PVP to achieve a desired molar ratio of PVP to Pd (e.g., 10:1). Stir the solution vigorously for 30 minutes to ensure proper mixing.
-
Reduction: While stirring, add a freshly prepared, ice-cold 10 mM aqueous solution of sodium borohydride dropwise to the palladium-PVP solution. The color of the solution should change from colorless to dark brown, indicating the formation of PdNPs.
-
Stirring and Aging: Continue stirring the solution for an additional 2 hours at room temperature to ensure the complete reduction of the palladium ions and the stabilization of the nanoparticles.
-
Purification: The synthesized PdNPs can be purified by repeated centrifugation and redispersion in deionized water to remove unreacted reagents and byproducts.
Method 2: Polyol Synthesis
The polyol method utilizes a polyol, such as ethylene glycol, as both the solvent and the reducing agent. This method often yields nanoparticles with a narrow size distribution.
Materials:
-
Tetraamminepalladium(II) dinitrate (--INVALID-LINK--₂)
-
Ethylene glycol
-
Polyvinylpyrrolidone (PVP, as a stabilizing agent)
Procedure:
-
Preparation of Reaction Mixture: In a three-neck flask equipped with a condenser and a thermometer, dissolve a specific amount of PVP in ethylene glycol.
-
Addition of Precursor: Add a solution of tetraamminepalladium(II) dinitrate in ethylene glycol to the PVP solution. The molar ratio of the repeating unit of PVP to the palladium precursor is a critical parameter for controlling nanoparticle size.[3]
-
Heating and Reduction: Heat the mixture to a specific temperature (e.g., 140 °C) under constant stirring.[3][4] The ethylene glycol will act as the reducing agent at elevated temperatures. The reaction progress can be monitored by the color change of the solution to dark brown.
-
Cooling and Precipitation: After a designated reaction time (e.g., 1-3 hours), cool the solution to room temperature. The PdNPs can be precipitated by adding a non-solvent like acetone.
-
Purification: Separate the nanoparticles by centrifugation, wash them multiple times with ethanol and deionized water to remove residual ethylene glycol and PVP, and then dry them under vacuum.
Data Presentation
The properties of synthesized palladium nanoparticles are highly dependent on the synthesis method and parameters. The following tables summarize typical characterization data for PdNPs synthesized via chemical reduction and polyol methods, as reported in the literature for similar palladium precursors.
Table 1: Nanoparticle Size and Morphology
| Synthesis Method | Precursor | Reducing Agent | Stabilizing Agent | Average Particle Size (nm) | Morphology |
| Chemical Reduction | PdCl₂ | Sodium Borohydride | Glucosamine | 5.5 | Spherical |
| Polyol Synthesis | PdCl₂ | Ethylene Glycol | PVP | 7.5 | Spherical |
| Polyol Synthesis | K₂PdCl₄ | Ethylene Glycol | PVP & CTAB | 6.3 - 8.4 | Polyhedral |
Data compiled from various sources.[3][5]
Table 2: Catalytic Activity in the Reduction of 4-Nitrophenol
| Catalyst | Precursor for Nanoparticles | Reaction Time | Conversion (%) |
| PdNPs | Not Specified | 50 min | 100 |
| Pd/MIL68(Al) | Not Specified | Not Specified | High |
The reduction of 4-nitrophenol is a common model reaction to evaluate the catalytic activity of metallic nanoparticles.
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Synthesis
The following diagram illustrates the general workflow for the synthesis and characterization of palladium nanoparticles.
Caption: General workflow for the synthesis and characterization of palladium nanoparticles.
Logical Relationship in Catalytic Reduction
This diagram illustrates the role of palladium nanoparticles in the catalytic reduction of 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like sodium borohydride.
References
- 1. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]
- 2. Biotechnological synthesis of Pd-based nanoparticle catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium nanoparticles synthesis with controlled morphology obtained by polyol method [dspace.incdecoind.ro]
- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 5. Palladium nanoparticles synthesis, characterization using glucosamine as the reductant and stabilizing agent to explore their antibacterial & catalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling using Tetraamminepalladium(II) Dinitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][[“]] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] The versatility of the Suzuki coupling stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[5]
This document provides a detailed protocol for conducting a Suzuki coupling reaction utilizing tetraamminepalladium(II) dinitrate as a catalyst precursor. While traditionally palladium sources like palladium(II) acetate or palladium(II) chloride are used, tetraamminepalladium(II) dinitrate offers a stable, water-soluble alternative for the in-situ generation of the active palladium(0) catalytic species.[6] The ammonia ligands can also enhance solubility in polar solvents, potentially facilitating catalysis in certain systems.
General Reaction Scheme
The general transformation of a Suzuki-Miyaura coupling is depicted below:
Where:
-
Ar-X : An aryl or vinyl halide (or triflate), with reactivity typically following the order I > Br > OTf > Cl.[7]
-
Ar'-B(OR)2 : An aryl or vinyl boronic acid or boronic ester.
-
Pd(0) catalyst : The active catalytic species, generated in-situ from a palladium(II) precursor.
-
Base : Required to facilitate the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[1][4]
Quantitative Data Summary
The following table summarizes typical quantitative data for Suzuki coupling reactions under various conditions, providing a baseline for expected outcomes. The yields and reaction times are highly dependent on the specific substrates, catalyst loading, ligand, base, and solvent system employed.
| Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OR)₂) | Catalyst Precursor | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)₂ | 1 - 2 | K₂CO₃ | Toluene/H₂O | 80 - 100 | 2 - 12 | 85 - 95 |
| 4-Bromoanisole | 4-Methylphenylboronic acid | PdCl₂(PPh₃)₂ | 0.5 - 1 | K₃PO₄ | 1,4-Dioxane | 100 | 12 - 24 | 80 - 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | 0.1 - 0.5 | Cs₂CO₃ | THF/H₂O | 40 - 60 | 2 - 6 | 90 - 98 |
| 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | 1 - 5 | K₂CO₃ | DMF | 80 - 110 | 8 - 16 | 75 - 88 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand | 2 - 5 | K₃PO₄ | Toluene | 100 - 120 | 24 - 48 | 60 - 75 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up a Suzuki coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using tetraamminepalladium(II) dinitrate as the catalyst precursor.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetraamminepalladium(II) dinitrate (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen. This is crucial as the active Pd(0) catalyst can be sensitive to air.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetraamminepalladium(II) dinitrate (0.02 mmol). If a phosphine ligand is used, it should be added at this stage.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.
-
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.[8]
Conclusion
Tetraamminepalladium(II) dinitrate serves as a viable and effective precursor for generating the catalytically active Pd(0) species required for Suzuki-Miyaura cross-coupling reactions. The protocol provided herein offers a general and adaptable method for researchers in organic synthesis and drug development. Optimization of reaction parameters such as the base, solvent, temperature, and the potential addition of a supporting ligand may be necessary to achieve high yields for specific and challenging substrates.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. consensus.app [consensus.app]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. google.com [google.com]
Application Notes and Protocols for Electrodeposition using Tetraamminepalladium(II) Dinitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of palladium films using tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂. This palladium salt is a viable precursor for producing high-purity palladium coatings with applications ranging from catalysis and electronics to medical device manufacturing.
Overview and Applications
Tetraamminepalladium(II) dinitrate is a water-soluble palladium complex that serves as a source of palladium ions in an electroplating bath. The resulting electrodeposited palladium films are known for their catalytic activity, corrosion resistance, and biocompatibility. In the pharmaceutical and drug development sectors, palladium catalysts are crucial for various synthetic reactions, including hydrogenation and cross-coupling reactions. High-quality, electrodeposited palladium films on various substrates can serve as efficient and reusable catalysts.
Electrodeposition Bath Composition and Operating Parameters
The composition of the electroplating bath and the operating parameters are critical for controlling the quality and properties of the deposited palladium film. A typical bath formulation avoids halides and can be operated under neutral to slightly alkaline conditions.
Table 1: Typical Bath Composition for Palladium Electrodeposition
| Component | Concentration Range | Purpose |
| Tetraamminepalladium(II) Dinitrate | 1 - 30 g/L (as Pd) | Source of palladium ions |
| Supporting Electrolyte (e.g., Ammonium Sulfate, Ammonium Sulfamate) | 10 - 200 g/L | Increases conductivity of the bath |
| pH Adjusting Agent (e.g., Sulfuric Acid, Ammonium Hydroxide) | As needed | To maintain the desired pH of the bath |
Table 2: Typical Operating Parameters for Palladium Electrodeposition
| Parameter | Typical Range | Effect on Deposition |
| pH | 5.0 - 9.0 | Influences plating rate and adhesion. Optimal adhesion is often found in the 8-10 range for ammoniacal baths.[1] Lower pH can reduce the plating rate.[1] |
| Temperature | 25 - 65 °C | Higher temperatures generally increase the deposition rate.[1][2] However, excessively high temperatures can lead to unstable plating.[1] |
| Current Density | 5 - 20 A/dm² | Higher current densities lead to thicker and smoother deposits, but excessively high values can result in poor quality films.[1] |
| Agitation | Moderate | Ensures uniform concentration of ions at the cathode surface, leading to a more uniform deposit. |
Experimental Protocols
Substrate Preparation
Proper substrate preparation is crucial for achieving good adhesion and a uniform palladium coating. The specific steps will vary depending on the substrate material.
Protocol 1: General Substrate Preparation
-
Degreasing: Remove organic contaminants from the substrate surface by ultrasonic cleaning in a suitable solvent (e.g., acetone, ethanol) for 10-15 minutes.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Acid Etching (if necessary for the substrate): Activate the surface by dipping it in a dilute acid solution (e.g., 10% H₂SO₄ or HCl) for 30-60 seconds. This step is particularly important for metallic substrates to remove any oxide layers.
-
Final Rinsing: Rinse the substrate again with deionized water and dry it with a stream of nitrogen or clean, compressed air.
Electrodeposition Procedure
The following protocols describe both galvanostatic (constant current) and potentiostatic (constant potential) electrodeposition methods.
Protocol 2: Galvanostatic Electrodeposition
-
Bath Preparation: Prepare the electrodeposition bath according to the desired composition in Table 1. Ensure all components are fully dissolved. Adjust the pH to the desired value using a pH meter and appropriate acid or base.
-
Cell Setup: Use a two-electrode or three-electrode setup. In a two-electrode setup, the substrate is the cathode and a platinum or graphite electrode serves as the anode. In a three-electrode setup, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode) is added.
-
Deposition: Immerse the prepared substrate (cathode) and the anode in the electroplating bath. Apply a constant current density within the range specified in Table 2 for a predetermined time to achieve the desired film thickness.
-
Post-treatment: After deposition, immediately rinse the coated substrate with deionized water to remove any residual plating solution and dry it.
Protocol 3: Potentiostatic Electrodeposition
-
Bath Preparation and Cell Setup: Follow steps 1 and 2 from the Galvanostatic Electrodeposition protocol, ensuring a three-electrode setup is used.
-
Deposition: Immerse the electrodes in the bath and apply a constant potential between the working electrode (substrate) and the reference electrode. The specific potential will depend on the desired deposition rate and film morphology and should be determined from cyclic voltammetry studies of the plating bath.
-
Post-treatment: Follow step 4 from the Galvanostatic Electrodeposition protocol.
Characterization of Electrodeposited Palladium Films
The quality and properties of the electrodeposited palladium films should be characterized using appropriate analytical techniques.
Table 3: Characterization Techniques for Palladium Films
| Property | Technique(s) | Information Obtained |
| Morphology and Thickness | Scanning Electron Microscopy (SEM) | Surface topography, grain size, and film thickness |
| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Purity of the palladium deposit |
| Crystalline Structure | X-ray Diffraction (XRD) | Crystal phases and orientation |
| Surface Roughness | Atomic Force Microscopy (AFM) | Quantitative measure of surface roughness |
Visualizations
Experimental Workflow
Caption: A flowchart of the palladium electrodeposition process.
Logical Relationship of Deposition Parameters
References
Preparation of Palladium Oxide from Tetraamminepalladium(II) Dinitrate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of palladium(II) oxide (PdO) through the thermal decomposition of tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂. This method offers a reliable route to produce palladium oxide, a material with significant applications in catalysis, gas sensing, and electronics. The protocol includes the preparation of the tetraamminepalladium(II) dinitrate precursor and its subsequent calcination to yield palladium oxide.
Introduction
Palladium(II) oxide is a stable oxide of palladium that is widely utilized as a heterogeneous catalyst in various organic transformations, including oxidation and hydrogenation reactions. The synthesis of PdO with controlled properties, such as particle size and surface area, is crucial for its catalytic performance. The thermal decomposition of a suitable precursor, such as tetraamminepalladium(II) dinitrate, is a common and effective method to produce palladium oxide. This application note details a two-stage process for the preparation of palladium oxide, starting from the synthesis of the tetraamminepalladium(II) dinitrate precursor.
Experimental Protocols
Part 1: Synthesis of Tetraamminepalladium(II) Dinitrate (Pd(NH₃)₄₂)
This protocol describes the synthesis of the precursor, tetraamminepalladium(II) dinitrate, from palladium(II) nitrate.
Materials:
-
Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O)
-
Ammonium hydroxide (28-30% NH₃ basis)
-
Deionized water
-
Ethanol
-
Ice bath
Procedure:
-
Dissolve a known amount of palladium(II) nitrate dihydrate in a minimal amount of deionized water in a beaker.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide dropwise to the cold palladium nitrate solution with constant stirring. A white precipitate of tetraamminepalladium(II) hydroxide will form initially.
-
Continue adding ammonium hydroxide until the precipitate redissolves, and a clear, colorless solution is obtained. This indicates the formation of the soluble [Pd(NH₃)₄]²⁺ complex.
-
Slowly add ethanol to the clear solution with continuous stirring until a white crystalline precipitate of tetraamminepalladium(II) dinitrate is formed.
-
Filter the white precipitate using a Buchner funnel and wash it with a small amount of cold ethanol.
-
Dry the resulting white solid in a desiccator over a suitable drying agent (e.g., silica gel) to obtain pure tetraamminepalladium(II) dinitrate.
Part 2: Preparation of Palladium(II) Oxide (PdO) via Thermal Decomposition
This protocol outlines the thermal decomposition of the synthesized tetraamminepalladium(II) dinitrate to produce palladium(II) oxide.
Materials:
-
Tetraamminepalladium(II) dinitrate (--INVALID-LINK--₂)
-
Ceramic crucible
-
Tube furnace with temperature and atmosphere control
Procedure:
-
Place a known amount of the dried tetraamminepalladium(II) dinitrate into a ceramic crucible.
-
Place the crucible in the center of a tube furnace.
-
Heat the furnace to 220°C in a static air atmosphere. A controlled heating rate of 1-10°C/minute is recommended to ensure uniform decomposition.
-
Hold the temperature at 220°C for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor. The white precursor will turn into a black or greenish-black powder, which is palladium(II) oxide.
-
After the calcination is complete, turn off the furnace and allow it to cool down to room temperature naturally.
-
Once cooled, carefully remove the crucible containing the palladium(II) oxide powder.
-
The resulting palladium(II) oxide can be characterized using various analytical techniques.
Data Presentation
The following table summarizes the key parameters and expected outcomes of the synthesis.
| Parameter | Value/Range | Notes |
| Precursor Synthesis | ||
| Starting Material | Palladium(II) nitrate dihydrate | |
| Reagent | Concentrated Ammonium Hydroxide | Added in excess to form the tetraammine complex. |
| Precipitation Agent | Ethanol | To precipitate the dinitrate salt. |
| Product | Tetraamminepalladium(II) dinitrate | White crystalline solid. |
| Thermal Decomposition | ||
| Precursor | Tetraamminepalladium(II) dinitrate | |
| Decomposition Temperature | 220°C | As indicated by thermal analysis.[1] |
| Heating Rate | 1-10°C/minute | A slower heating rate promotes uniform particle formation.[1] |
| Atmosphere | Air | An oxidizing atmosphere is required for the formation of the oxide. |
| Duration | 2-4 hours | To ensure complete conversion. |
| Product | Palladium(II) Oxide (PdO) | Black or greenish-black powder. |
| Product Characterization | ||
| Crystal Structure | Tetragonal | Confirmed by XRD. |
| Morphology | Nanoparticles | As observed by SEM. |
| Purity | High | Can be assessed by XRD and XPS. |
Mandatory Visualization
Figure 1: Experimental workflow for the preparation of palladium oxide from tetraamminepalladium(II) dinitrate.
Characterization of Palladium(II) Oxide
The synthesized palladium(II) oxide can be characterized by a variety of standard analytical techniques to determine its physical and chemical properties.
-
X-Ray Diffraction (XRD): To confirm the crystalline phase of the palladium oxide and to estimate the crystallite size. The expected pattern for PdO is a tetragonal structure.
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology and particle size distribution of the prepared palladium oxide powder.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation state of palladium on the surface of the material.
-
Thermogravimetric Analysis (TGA): Can be used to study the thermal stability of the synthesized palladium oxide and to confirm the complete decomposition of the precursor.
This detailed protocol provides a reproducible method for the synthesis of palladium(II) oxide, a valuable material for various applications in research and development. The characterization techniques outlined will enable researchers to thoroughly assess the quality and properties of the synthesized material.
References
Application Notes and Protocols: Catalytic Activity of Tetraamminepalladium(II) Dinitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, is a versatile and highly pure source of palladium for a variety of catalytic applications in organic synthesis and materials science. As a stable, water-soluble Pd(II) salt, it serves as an excellent precursor for the in situ generation of catalytically active Pd(0) species, which are essential for numerous cross-coupling reactions. Furthermore, it is a convenient starting material for the preparation of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C).
These application notes provide detailed protocols for the use of tetraamminepalladium(II) dinitrate in several key transformations, including Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as the preparation and application of a heterogeneous Pd/C catalyst for hydrogenation.
In Situ Generation of Pd(0) for Cross-Coupling Reactions
Tetraamminepalladium(II) dinitrate is a Pd(II) precatalyst and requires reduction to the catalytically active Pd(0) state for cross-coupling reactions to proceed. This reduction is typically achieved in situ through the action of various reagents present in the reaction mixture, such as phosphine ligands, amines, or solvents. The general pathway involves the initial formation of a Pd(II)-phosphine complex, followed by reductive elimination or reaction with a base to generate the Pd(0) species that enters the catalytic cycle.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. Tetraamminepalladium(II) dinitrate, in combination with a suitable phosphine ligand, serves as an effective precatalyst.
Experimental Protocol: Synthesis of 4-Methylbiphenyl
A representative procedure for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid is detailed below.
Materials:
-
Tetraamminepalladium(II) dinitrate
-
Triphenylphosphine (PPh₃)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add tetraamminepalladium(II) dinitrate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).
-
Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.
Quantitative Data
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1.0 | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |
| 2 | 4-Iodoanisole | Phenylboronic acid | 0.5 | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 95 |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2.0 | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | 85 |
Table 1: Representative yields for Suzuki-Miyaura cross-coupling reactions using tetraamminepalladium(II) dinitrate as a precatalyst.
Application in Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. Tetraamminepalladium(II) dinitrate is an effective precatalyst for this transformation.
Experimental Protocol: Synthesis of Butyl Cinnamate
A typical procedure for the Heck reaction between iodobenzene and butyl acrylate is provided.
Materials:
-
Tetraamminepalladium(II) dinitrate
-
Tri(o-tolyl)phosphine
-
Iodobenzene
-
Butyl acrylate
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve tetraamminepalladium(II) dinitrate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) in DMF (5 mL) under an inert atmosphere.
-
Add iodobenzene (1.0 mmol), butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol).
-
Heat the mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and pour it into water (20 mL).
-
Extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain butyl cinnamate.
Quantitative Data
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Butyl acrylate | 2.0 | Et₃N | DMF | 100 | 6 | 88 |
| 2 | 4-Bromoacetophenone | Styrene | 1.5 | NaOAc | DMAc | 120 | 8 | 91 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | 2.0 | K₂CO₃ | DMF | 110 | 10 | 82 |
Table 2: Representative yields for Heck reactions using tetraamminepalladium(II) dinitrate as a precatalyst.
Application in Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often employing a copper co-catalyst.
Experimental Protocol: Synthesis of Phenylethynylbenzene
The following is a representative protocol for the Sonogashira coupling of iodobenzene and phenylacetylene.
Materials:
-
Tetraamminepalladium(II) dinitrate
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Iodobenzene
-
Phenylacetylene
-
Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add tetraamminepalladium(II) dinitrate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon.
-
Add THF (5 mL) and diisopropylamine (3 mL).
-
Add iodobenzene (1.0 mmol) followed by phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield phenylethynylbenzene.
Quantitative Data
| Entry | Halide | Alkyne | Pd Loading (mol%) | Cu(I) Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | 1.0 | 2.0 | DIPA | THF | RT | 5 | 94 |
| 2 | 1-Bromo-4-methoxybenzene | 1-Octyne | 1.5 | 3.0 | Et₃N | DMF | 60 | 8 | 89 |
| 3 | Vinyl bromide | Trimethylsilylacetylene | 2.0 | 4.0 | DIPA | THF | RT | 6 | 85 |
Table 3: Representative yields for Sonogashira coupling reactions.
Preparation and Application of Heterogeneous Pd/C Catalyst
Tetraamminepalladium(II) dinitrate is an excellent precursor for preparing highly active supported palladium catalysts.
Protocol: Preparation of 5% Pd/C
Materials:
-
Tetraamminepalladium(II) dinitrate
-
Activated carbon (high surface area)
-
Deionized water
-
Formaldehyde solution (37%)
-
Sodium hydroxide solution (1 M)
Procedure:
-
Suspend activated carbon (0.95 g) in deionized water (50 mL) in a round-bottom flask and stir vigorously.
-
In a separate beaker, dissolve tetraamminepalladium(II) dinitrate (calculated to provide 50 mg of Pd metal) in deionized water (10 mL).
-
Add the palladium solution to the carbon slurry and stir for 2 hours to ensure complete adsorption.
-
Heat the mixture to 80 °C.
-
Slowly add formaldehyde solution (5 mL) to the heated slurry.
-
Adjust the pH of the mixture to ~10 with 1 M sodium hydroxide solution to facilitate the reduction of Pd(II) to Pd(0).
-
Maintain the temperature at 80 °C and continue stirring for 2 hours.
-
Cool the mixture to room temperature, and collect the Pd/C catalyst by vacuum filtration.
-
Wash the catalyst thoroughly with deionized water until the filtrate is neutral.
-
Dry the catalyst in a vacuum oven at 80 °C overnight.
Application Protocol: Hydrogenation of Nitrobenzene
Materials:
-
5% Pd/C catalyst (prepared as above)
-
Nitrobenzene
-
Ethanol
-
Hydrogen gas
Procedure:
-
To a hydrogenation vessel, add 5% Pd/C (50 mg).
-
Add a solution of nitrobenzene (1.0 mmol) in ethanol (10 mL).
-
Seal the vessel, evacuate, and purge with hydrogen gas (3 cycles).
-
Pressurize the vessel with hydrogen gas (3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis.
-
After the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain aniline.
Quantitative Data
| Entry | Substrate | Catalyst Loading (wt%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Nitrobenzene | 5 | Ethanol | 3 | RT | 3 | >99 |
| 2 | Styrene | 5 | Methanol | 1 | RT | 1 | >99 |
| 3 | Benzyl Benzoate | 5 | Ethyl Acetate | 5 | 40 | 6 | >99 |
Table 4: Representative results for the hydrogenation of various substrates using the prepared 5% Pd/C catalyst.
Conclusion
Tetraamminepalladium(II) dinitrate is a highly effective and versatile palladium precursor for a range of important catalytic transformations. Its utility in both homogeneous cross-coupling reactions and as a starting material for heterogeneous catalysts makes it a valuable reagent in the fields of chemical synthesis, drug discovery, and materials science. The protocols provided herein serve as a guide for researchers to harness the catalytic potential of this compound.
Application Note and Protocols: Tetraamminepalladium(II) Dinitrate as a Precursor for Palladium Nanoparticles in Hydrogen Storage Applications
Audience: Researchers, scientists, and materials development professionals.
Abstract: This document outlines the prospective use of tetraamminepalladium(II) dinitrate as a precursor material for the synthesis of palladium nanoparticles for hydrogen storage applications. While direct research on tetraamminepalladium(II) dinitrate for hydrogen storage is limited, its properties make it a suitable candidate for generating palladium nanostructures, which are known for their hydrogen sorption capabilities. This application note provides protocols for the synthesis of the precursor, its thermal decomposition into palladium nanoparticles, and the subsequent evaluation of the nanoparticles' hydrogen storage performance.
Introduction
Hydrogen is a promising clean energy carrier, but its efficient and safe storage remains a significant challenge.[1] Palladium (Pd) is a well-known material for hydrogen storage due to its ability to readily absorb and desorb hydrogen at ambient temperatures and pressures, forming palladium hydride (PdHₓ).[2][3] The use of palladium in the form of nanoparticles can further enhance hydrogen storage properties by increasing the surface-area-to-volume ratio and potentially altering the thermodynamics of hydride formation.
Tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, is a water-soluble palladium complex.[4][5] While primarily used as a catalyst in organic synthesis, its thermal decomposition properties make it an attractive precursor for the controlled synthesis of palladium nanoparticles.[6][7] This document provides a comprehensive guide for researchers interested in exploring this novel application, covering the synthesis of the precursor, its conversion to palladium nanoparticles, and the characterization of their hydrogen storage capabilities.
Synthesis and Characterization Protocols
Protocol for Synthesis of Tetraamminepalladium(II) Dinitrate
This protocol describes a representative method for the synthesis of tetraamminepalladium(II) dinitrate, adapted from procedures for similar tetraamminepalladium(II) salts.[8]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Concentrated ammonia solution (25-28%)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Dichlorotetraamminepalladium(II):
-
Dissolve a known amount of PdCl₂ in a minimal amount of concentrated ammonia solution with stirring. The reaction is exothermic and should be performed in a fume hood.
-
Continue stirring until the initial brown PdCl₂ powder is completely converted into a white precipitate of [Pd(NH₃)₄]Cl₂.
-
Filter the white precipitate, wash with a small amount of cold deionized water, followed by ethanol.
-
Dry the product under vacuum.
-
-
Conversion to Tetraamminepalladium(II) Dinitrate:
-
Dissolve the synthesized [Pd(NH₃)₄]Cl₂ in deionized water.
-
In a separate container, prepare a stoichiometric solution of AgNO₃ in deionized water (2 moles of AgNO₃ per mole of [Pd(NH₃)₄]Cl₂).
-
Slowly add the AgNO₃ solution to the [Pd(NH₃)₄]Cl₂ solution with constant stirring. A white precipitate of silver chloride (AgCl) will form.
-
Protect the reaction mixture from light to prevent the decomposition of AgCl.
-
After the addition is complete, continue stirring for 1-2 hours to ensure complete reaction.
-
Filter the mixture to remove the AgCl precipitate.
-
The resulting filtrate is an aqueous solution of tetraamminepalladium(II) dinitrate. The solid product can be obtained by slow evaporation of the solvent.
-
Protocol for Synthesis of Palladium Nanoparticles via Thermal Decomposition
This protocol outlines the thermal decomposition of tetraamminepalladium(II) dinitrate to produce palladium nanoparticles. The decomposition temperature is a critical parameter that influences the size and morphology of the resulting nanoparticles.[7]
Materials:
-
Tetraamminepalladium(II) dinitrate
-
High-temperature tube furnace with gas flow control
-
Inert gas (e.g., Argon or Nitrogen)
-
Reducing gas (e.g., 5% H₂ in Argon)
Procedure:
-
Place a known amount of tetraamminepalladium(II) dinitrate powder in a ceramic boat and position it in the center of the tube furnace.
-
Purge the furnace with an inert gas for at least 30 minutes to remove any residual air.
-
Heat the furnace to the desired decomposition temperature (e.g., 250-400°C) under a continuous flow of inert gas. The thermal decomposition temperature of tetraamminepalladium(II) nitrate is reported to be around 220°C.[7]
-
Hold at the decomposition temperature for a specified duration (e.g., 1-2 hours) to ensure complete conversion.
-
For complete reduction to metallic palladium, the gas flow can be switched to a reducing atmosphere (e.g., 5% H₂ in Argon) during the cooling phase or as a final step at the decomposition temperature.
-
Cool the furnace to room temperature under an inert gas flow.
-
The resulting black powder consists of palladium nanoparticles.
Characterization of Palladium Nanoparticles
To ensure the successful synthesis of palladium nanoparticles with desired characteristics, the following techniques are recommended:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the nanoparticles.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the palladium nanoparticles and estimate the average crystallite size.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation state of palladium.
Hydrogen Storage Properties and Measurement
The hydrogen storage performance of the synthesized palladium nanoparticles can be evaluated by measuring their pressure-composition-temperature (PCT) isotherms.
Expected Hydrogen Storage Performance of Palladium Nanoparticles
The hydrogen storage properties of palladium nanoparticles are known to be size-dependent.[9] The following table summarizes representative data from the literature for palladium-based nanomaterials.
| Material | Hydrogen Storage Capacity (wt. %) | Conditions | Reference |
| Palladium Nanoparticles (4 nm) | ~0.5 wt. % | Room Temperature, < 10 bar | [10] |
| Palladium-decorated MWCNTs | Varies with Pd loading | Room Temperature, 0.5 MPa | |
| Bulk Palladium | ~0.6 wt. % | Room Temperature, 1 atm | [2] |
Experimental Protocol for Hydrogen Storage Measurement
This protocol describes the measurement of hydrogen storage capacity using a volumetric method, often referred to as a Sievert's apparatus.[11]
Apparatus:
-
Sievert's-type volumetric apparatus
-
Sample holder
-
High-purity hydrogen gas
-
Vacuum pump
-
Pressure transducers and temperature sensors
Procedure:
-
Sample Preparation and Activation:
-
Accurately weigh the synthesized palladium nanoparticle sample and load it into the sample holder.
-
Attach the sample holder to the apparatus and evacuate the system to a high vacuum (<10⁻⁵ mbar).
-
Heat the sample under vacuum to a moderate temperature (e.g., 100-150°C) for several hours to remove any adsorbed moisture and gases. This is the activation step.
-
Cool the sample to the desired measurement temperature (e.g., room temperature).
-
-
Isotherm Measurement (Absorption):
-
Isolate the sample holder from the vacuum pump.
-
Pressurize a calibrated reference volume with high-purity hydrogen to a known pressure.
-
Expand the hydrogen gas from the reference volume into the sample holder.
-
Monitor the pressure until it stabilizes, indicating that equilibrium has been reached.
-
The amount of hydrogen absorbed by the sample is calculated from the pressure drop, the known volumes of the apparatus, and the equation of state for hydrogen.
-
Repeat this process by incrementally increasing the hydrogen pressure to construct the absorption isotherm.
-
-
Isotherm Measurement (Desorption):
-
Once the maximum desired pressure is reached, the desorption isotherm can be measured.
-
Expand a small amount of gas from the sample holder into the evacuated reference volume.
-
Allow the pressure to equilibrate.
-
The amount of desorbed hydrogen is calculated from the pressure increase in the reference volume.
-
Repeat this process by incrementally decreasing the pressure to construct the desorption isotherm.
-
-
Data Analysis:
-
Plot the amount of hydrogen stored (typically in weight percent or as a hydrogen-to-metal atomic ratio, H/M) as a function of the equilibrium pressure for both absorption and desorption.
-
The resulting PCT isotherm provides information on the maximum storage capacity, the plateau pressure (for the α-β phase transition), and the hysteresis.
-
Visualizations
Caption: Experimental workflow from precursor synthesis to hydrogen storage evaluation.
Caption: Logical relationship of the proposed application.
Conclusion
Tetraamminepalladium(II) dinitrate presents a viable and controllable precursor for the synthesis of palladium nanoparticles. The protocols detailed in this application note provide a framework for researchers to explore this pathway for developing novel hydrogen storage materials. The thermal decomposition method offers a straightforward route to producing palladium nanoparticles, whose hydrogen storage properties can then be systematically investigated. Further research should focus on optimizing the decomposition parameters to control nanoparticle size and morphology, and to investigate the influence of these properties on hydrogen storage capacity, kinetics, and cycling stability.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Palladium - Wikipedia [en.wikipedia.org]
- 3. research.tue.nl [research.tue.nl]
- 4. Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | H12N6O6Pd | CID 166871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. US7994091B2 - Method for producing palladium-containing catalyst - Google Patents [patents.google.com]
- 7. CN102616869A - Tetrammine palladium sulphate synthesis method - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogen storage properties of spark generated palladium nanoparticles [elibrary.ru]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. amslaurea.unibo.it [amslaurea.unibo.it]
Troubleshooting & Optimization
Technical Support Center: Improving Yields with Tetraamminepalladium(II) Dinitrate
Welcome to the technical support center for tetraamminepalladium(II) dinitrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions using this versatile palladium precursor.
Frequently Asked Questions (FAQs)
Q1: What is tetraamminepalladium(II) dinitrate and what are its primary applications?
Tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, is a palladium(II) complex that serves as a precursor to catalytically active Pd(0) species. It is widely used in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]
Q2: How is the active Pd(0) catalyst formed from tetraamminepalladium(II) dinitrate?
The Pd(II) center in tetraamminepalladium(II) dinitrate is reduced in situ to the active Pd(0) species. This reduction can be facilitated by various components in the reaction mixture, such as amines, phosphine ligands (if added), or other reactants.[2][3] The ammonia ligands stabilize the palladium precursor and are displaced during the formation of the active catalytic species.
Q3: Are additional ligands, such as phosphines, required when using tetraamminepalladium(II) dinitrate?
While tetraamminepalladium(II) dinitrate can be effective in some "ligandless" reactions, the addition of supporting ligands, particularly phosphine ligands, is often beneficial and can significantly improve reaction yield and catalyst stability.[4][5][6] The choice of ligand depends on the specific reaction and substrates. For challenging substrates, a well-chosen ligand is often crucial.
Q4: What are the common causes of low yield in reactions using this catalyst?
Low yields can stem from several factors, including incomplete catalyst activation, catalyst deactivation (poisoning), poor substrate quality, suboptimal reaction conditions (temperature, solvent, base), or the presence of oxygen. A systematic approach to troubleshooting these variables is essential for improving reaction outcomes.
Troubleshooting Guide
Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure proper activation: The reduction of Pd(II) to Pd(0) is crucial. Consider adding a reducing agent if necessary, although often other reaction components can fulfill this role. Ensure the reaction is properly degassed, as oxygen can oxidize the active Pd(0) species. |
| Catalyst Poisoning | Identify and eliminate poisons: Common catalyst poisons include sulfur compounds, cyanides, and halides.[7] Ensure all reagents and solvents are of high purity. If contamination is suspected, purify the starting materials. |
| Suboptimal Base | Screen different bases: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Incorrect Solvent | Optimize the solvent system: The solvent affects the solubility of reactants and the stability of the catalyst. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. Sometimes a mixture of solvents, including water, can be beneficial. |
| Low Reaction Temperature | Increase the temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature, monitoring for product formation and potential side reactions. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (in Suzuki reactions) | Optimize reaction conditions: Homocoupling is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. The choice of base and solvent can also influence the extent of homocoupling. |
| Protodeboronation (in Suzuki reactions) | Use anhydrous conditions: The presence of water can lead to the cleavage of the carbon-boron bond. Use dry solvents and reagents. |
| Decomposition of Starting Materials or Product | Lower the reaction temperature: If the desired product or starting materials are thermally unstable, reducing the reaction temperature may be necessary, even if it leads to longer reaction times. |
Quantitative Data on Factors Influencing Yield
| Parameter | General Effect on Yield | Notes |
| Catalyst Loading | Increasing catalyst loading can improve yield, but excessively high amounts can lead to side reactions and are not cost-effective. | Typical loadings range from 0.1 to 5 mol%. |
| Ligand-to-Palladium Ratio | An optimal ratio (often 1:1 or 2:1) is crucial. Excess ligand can sometimes inhibit the reaction. | The ammonia ligands on the precursor are displaced by more strongly coordinating ligands if added. |
| Base Strength and Stoichiometry | A stronger base can sometimes accelerate the reaction, but may also promote side reactions. Typically, 1.5 to 3 equivalents of base are used. | The choice of base is highly dependent on the specific substrates and reaction type. |
| Temperature | Higher temperatures generally increase the reaction rate and yield, up to the point of thermal decomposition of reactants or catalyst. | A temperature screening is often a valuable optimization step. |
| Solvent Polarity | The optimal solvent polarity depends on the solubility of the reactants and the nature of the catalytic cycle. | Aprotic polar solvents like DMF or dioxane are common, but sometimes nonpolar solvents like toluene are preferred. |
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Tetraamminepalladium(II) dinitrate (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dioxane/Water (4:1, 5 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the dioxane/water solvent mixture (5 mL) via syringe.
-
In a separate vial, dissolve the tetraamminepalladium(II) dinitrate (0.02 mmol) in a small amount of the solvent mixture and add it to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.vu.nl [research.vu.nl]
Technical Support Center: Stabilizing Tetraamminepalladium(II) Dinitrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of tetraamminepalladium(II) dinitrate solutions in experimental settings.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter with your tetraamminepalladium(II) dinitrate solutions.
Issue 1: Precipitation or Cloudiness in the Solution
Possible Causes:
-
Change in pH: A decrease in pH can lead to the displacement of ammonia ligands by water or other anions, potentially forming less soluble palladium hydroxide or other palladium salts. The tetraamminepalladium(II) nitrate complex is most stable in basic conditions.
-
Solvent Evaporation: Concentration of the solution due to solvent evaporation can exceed the solubility limit of the salt, causing it to precipitate.
-
Contamination: Introduction of incompatible substances, such as strong acids or reducing agents, can cause the complex to decompose and precipitate.
-
Low Temperature: Storage at excessively low temperatures may decrease the solubility of the salt in the aqueous solution.
Solutions:
-
pH Adjustment: If a pH drop is suspected, cautiously add a dilute solution of ammonium hydroxide dropwise while stirring to raise the pH. The optimal pH for this solution is typically between 9.5 and 10.[1]
-
Redissolution Protocol: If precipitation has occurred, gentle warming of the solution in a sealed container may help redissolve the precipitate. If this is unsuccessful, the addition of a small amount of concentrated ammonium hydroxide can aid in redissolving the palladium salt.
-
Preventative Measures: Ensure containers are tightly sealed to prevent solvent evaporation and contamination. Store the solution in a cool, dry, and well-ventilated area, avoiding extreme temperatures.
Issue 2: Color Change of the Solution
Possible Causes:
-
Decomposition: A significant color change, particularly the formation of a black or dark-colored precipitate (palladium black), is a strong indicator of the decomposition of the palladium complex to metallic palladium. This can be triggered by exposure to heat, light, or reducing agents.
-
Contamination: The presence of impurities can lead to side reactions and the formation of colored byproducts.
Solutions:
-
Identify the Cause: Review the experimental procedure and storage conditions to identify any potential triggers for decomposition, such as accidental heating or the introduction of a reducing agent.
-
Solution Integrity: A solution with palladium black is no longer suitable for most applications as the concentration of the active palladium complex is altered. It is generally recommended to discard the solution following proper waste disposal protocols.
-
Preventative Measures: Protect the solution from light and heat. Ensure all glassware is scrupulously clean and that no incompatible chemicals are introduced into the solution.
Issue 3: Inconsistent Results in Catalytic Reactions (e.g., Suzuki Coupling)
Possible Causes:
-
Catalyst Deactivation: The active palladium(0) species, formed in situ from the tetraamminepalladium(II) dinitrate precursor, can be sensitive to oxygen and certain functional groups. The formation of palladium black during the reaction is a visual indicator of catalyst deactivation.
-
Impure Starting Materials: Contaminants in the reactants or solvents can poison the palladium catalyst.
-
Incorrect Reaction Conditions: Suboptimal temperature, solvent, or base can lead to poor catalyst performance and low yields.
Solutions:
-
Degas Solvents: Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.
-
Purify Starting Materials: Ensure the purity of all reactants and solvents.
-
Optimize Reaction Conditions: If catalyst deactivation is suspected, consider screening different ligands, bases, and solvents. In some cases, using a pre-formed palladium(0) catalyst may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for tetraamminepalladium(II) dinitrate solutions?
A1: To ensure the stability of the solution, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is also advisable to protect the solution from light.
Q2: What is the expected shelf life of a tetraamminepalladium(II) dinitrate solution?
A2: While the tetraamminepalladium(II) complex is thermodynamically very stable, the practical shelf life of the solution can vary depending on storage conditions.[1] Under optimal storage, the solution should remain stable for an extended period. Regular visual inspection for precipitation or color change is recommended.
Q3: What are the signs of decomposition?
A3: Visual signs of decomposition include the formation of a precipitate (often black, indicating palladium metal), a noticeable color change in the solution, or the evolution of ammonia gas (detectable by its characteristic odor).[1] Upon heating, the solution may evolve ammonia and nitrous oxide gases.[1]
Q4: What is the impact of pH on the stability of the solution?
A4: Tetraamminepalladium(II) dinitrate solutions are most stable in basic conditions, typically at a pH of 9.5-10.[1] Acidic conditions can lead to the protonation and subsequent dissociation of the ammonia ligands, which can result in the precipitation of less soluble palladium species.
Q5: How should I dispose of waste or expired tetraamminepalladium(II) dinitrate solutions?
A5: Waste solutions should be treated as hazardous waste. Neutralization with a dilute acid (such as hydrochloric acid) may be a preliminary step, but it is crucial to consult and adhere to all federal, state, and local regulations for the proper disposal of heavy metal waste.[2] Contact a licensed professional waste disposal service for guidance.[2]
Data and Protocols
Summary of Stability Factors
| Parameter | Recommended Condition | Rationale |
| pH | 9.5 - 10 | Maintains the stability of the tetraammine complex and prevents precipitation of palladium hydroxides.[1] |
| Temperature | Cool, ambient | Avoids thermal decomposition, which can occur at elevated temperatures. |
| Light | Store in the dark | Prevents potential photochemical decomposition. |
| Atmosphere | Tightly sealed container | Prevents solvent evaporation and contamination from atmospheric gases.[2] |
| Additives | Avoid strong acids and reducing agents | These can cause rapid decomposition of the complex. |
Experimental Protocol: Visual Inspection of Solution Stability
-
Initial Observation: Upon receiving or preparing the solution, record its initial appearance (e.g., clear, colorless to pale yellow liquid).
-
Regular Monitoring: On a weekly basis, or before each use, visually inspect the solution in a well-lit area.
-
Check for Clarity: Look for any signs of cloudiness, turbidity, or the formation of a precipitate.
-
Check for Color Change: Note any deviation from the initial color. The formation of a dark precipitate is a key indicator of decomposition.
-
Odor Test: Carefully waft the vapors towards your nose to detect any smell of ammonia, which could indicate ligand dissociation.
-
Documentation: Record all observations with dates in a laboratory notebook.
Visualizations
Caption: Troubleshooting workflow for precipitation in solutions.
Caption: Troubleshooting guide for catalysis issues.
References
Technical Support Center: Tetraamminepalladium(II) Dinitrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding common impurities in tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂.
Frequently Asked Questions (FAQs)
Q1: What is tetraamminepalladium(II) dinitrate and what are its primary applications?
Tetraamminepalladium(II) dinitrate is a coordination complex of palladium. It is widely used as a precursor for the synthesis of palladium-based catalysts. These catalysts are crucial in a variety of organic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
Q2: What are the most common impurities in tetraamminepalladium(II) dinitrate?
The common impurities are often related to the synthetic route used for its preparation. The most prevalent impurities include:
-
Chloride (Cl⁻): Arises if palladium(II) chloride is used as a starting material in the synthesis.
-
Other Platinum Group Metals (PGMs): Such as platinum, rhodium, and ruthenium, which can be present in the initial palladium source.
-
Base Metals: Including iron, copper, nickel, and lead, which may be introduced during the manufacturing process.
-
Incompletely Reacted Precursors: Such as residual palladium(II) nitrate.
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Decomposition Products: The complex can be sensitive to heat and light, potentially leading to the formation of palladium oxides or other palladium species.
Q3: Why are these impurities a concern for my experiments?
Impurities can have a significant impact on the outcome and reproducibility of your experiments:
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Catalyst Poisoning: Certain impurities, particularly chloride ions, can act as catalyst poisons, deactivating the active palladium species and leading to lower reaction yields or complete reaction failure.
-
Altered Reactivity and Selectivity: The presence of other metals can alter the catalytic activity and selectivity of the desired reaction, leading to the formation of unexpected side products.
-
Inconsistent Results: Batch-to-batch variability in impurity levels can lead to poor reproducibility of experimental results.
-
Regulatory Concerns: In pharmaceutical applications, there are strict limits on the levels of elemental impurities in the final active pharmaceutical ingredient (API).
Q4: What are the typical purity grades available for this compound?
Tetraamminepalladium(II) dinitrate is available in various purity grades. For demanding applications like pharmaceutical synthesis, a high-purity grade (e.g., 99.9% or higher on a metals basis) is recommended. The certificate of analysis (CoA) for a specific batch should be consulted for detailed information on impurity levels.
Q5: How can I determine the purity of my tetraamminepalladium(II) dinitrate?
Several analytical techniques can be used to assess the purity of tetraamminepalladium(II) dinitrate. The choice of method depends on the specific impurity of interest. Common techniques include:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the determination of trace metallic impurities.
-
Ion Chromatography (IC): For the quantification of anionic impurities like chloride.
-
UV-Vis Spectroscopy: Can be used for a quantitative assessment of the palladium content.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using tetraamminepalladium(II) dinitrate, with a focus on problems related to impurities.
Problem 1: Inconsistent or low yields in catalytic cross-coupling reactions.
-
Potential Cause: The presence of catalytic inhibitors or poisons, such as chloride ions, in the tetraamminepalladium(II) dinitrate.
-
Troubleshooting Steps:
-
Verify the Purity of the Precursor: Obtain the certificate of analysis for the batch of tetraamminepalladium(II) dinitrate being used. Pay close attention to the specified levels of chloride and other potential catalytic poisons.
-
Use a Higher Purity Grade: If the current grade has a significant level of impurities, consider switching to a higher purity grade.
-
Perform a Small-Scale Test Reaction: Before proceeding with a large-scale reaction, run a small-scale test with a new batch of the precursor to confirm its activity.
-
Consider an Additive to Scavenge Impurities: In some cases, the addition of a silver salt (e.g., silver nitrate) can precipitate chloride ions from the reaction mixture. However, this should be done with caution as it can introduce other complications.
-
Problem 2: Poor solubility or the formation of an unexpected precipitate.
-
Potential Cause: Presence of insoluble impurities or decomposition of the complex.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the solid tetraamminepalladium(II) dinitrate for any discoloration or heterogeneity, which might indicate decomposition or the presence of gross impurities.
-
Solubility Test: Attempt to dissolve a small amount of the material in the intended reaction solvent. The formation of a persistent haze or precipitate suggests the presence of insoluble impurities.
-
Check Storage Conditions: Ensure that the compound has been stored correctly, protected from light and heat, to minimize decomposition.
-
Quantitative Data Summary
The following tables provide a summary of common impurities, typical specifications, and recommended analytical techniques.
Table 1: Common Impurities in Tetraamminepalladium(II) Dinitrate and Their Potential Sources
| Impurity | Potential Source |
| Chloride (Cl⁻) | Use of palladium(II) chloride as a synthetic precursor. |
| Other Platinum Group Metals (Pt, Rh, Ru) | Impure palladium starting material. |
| Base Metals (Fe, Cu, Ni, Pb) | Contamination from reactors and process equipment. |
| Palladium(II) Nitrate | Incomplete reaction during synthesis. |
| Palladium Oxides | Decomposition of the final product due to heat or light. |
Table 2: Typical Purity Specifications for Different Grades of Tetraamminepalladium(II) Dinitrate
| Grade | Purity (Metals Basis) | Chloride (Cl⁻) Content |
| Technical Grade | 98 - 99% | < 500 ppm |
| High Purity | > 99.9% | < 50 ppm |
| Pharmaceutical Grade | > 99.95% | < 10 ppm |
Table 3: Recommended Analytical Techniques for Impurity Detection
| Impurity | Analytical Technique | Typical Limit of Detection |
| Metallic Impurities | ICP-MS | ppb to ppm range |
| Chloride (Cl⁻) | Ion Chromatography (IC) | ppm range |
| Palladium Content | UV-Vis Spectroscopy | % range |
Key Experimental Protocols
Protocol 1: Determination of Chloride Impurity by Ion Chromatography (IC)
-
Objective: To quantify the concentration of chloride ions in a sample of tetraamminepalladium(II) dinitrate.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of the tetraamminepalladium(II) dinitrate sample and dissolve it in 100 mL of deionized water.
-
Instrumentation: Use an ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column (e.g., a Dionex IonPac AS14A).
-
Mobile Phase: An aqueous solution of sodium carbonate and sodium bicarbonate is typically used as the eluent.
-
Calibration: Prepare a series of chloride standard solutions of known concentrations to generate a calibration curve.
-
Analysis: Inject the prepared sample solution into the ion chromatograph and record the chromatogram. The chloride peak is identified by its retention time, and its concentration is determined by comparing the peak area to the calibration curve.
-
Protocol 2: Quantification of Metallic Impurities by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Objective: To determine the concentration of various metallic impurities in a sample of tetraamminepalladium(II) dinitrate.
-
Methodology:
-
Sample Digestion: Accurately weigh about 50 mg of the sample into a clean digestion vessel. Add a suitable acid mixture (e.g., nitric acid and hydrochloric acid) and digest the sample using a microwave digestion system.
-
Dilution: After digestion, dilute the sample to a known volume with deionized water.
-
Instrumentation: Use an ICP-MS instrument.
-
Calibration: Prepare multi-element standard solutions to create calibration curves for the elements of interest.
-
Analysis: Introduce the digested and diluted sample into the ICP-MS. The instrument will measure the intensity of the specific mass-to-charge ratio for each element, which is then used to calculate the concentration based on the calibration curves.
-
Diagrams
The following diagrams illustrate key workflows and concepts related to impurities in tetraamminepalladium(II) dinitrate.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Impact of impurities on a generic catalytic cycle.
"regeneration of palladium catalysts from tetraamminepalladium(II) dinitrate"
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with palladium catalysts, specifically focusing on the use of tetraamminepalladium(II) dinitrate as a precursor for catalyst preparation and subsequent regeneration of the active catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the role of tetraamminepalladium(II) dinitrate in palladium catalysis?
A1: Tetraamminepalladium(II) dinitrate, with the chemical formula --INVALID-LINK--₂, is primarily used as a water-soluble precursor for the preparation of supported palladium catalysts, such as Palladium on Carbon (Pd/C) or Palladium on Alumina (Pd/Al₂O₃).[1] Its main advantage is providing a well-defined palladium source that can be uniformly dispersed onto a support material. The preparation process typically involves impregnating the support with an aqueous solution of the complex, followed by drying and a reduction step to convert the palladium(II) complex into catalytically active metallic palladium (Pd(0)).
Q2: What is the thermal decomposition temperature of tetraamminepalladium(II) dinitrate?
A2: The thermal decomposition temperature for tetraamminepalladium(II) dinitrate is approximately 220°C.[2] This property is crucial when preparing catalysts via thermal decomposition, as the temperature must be high enough to ensure complete conversion of the precursor to palladium oxide or metallic palladium, which is then typically followed by a reduction step.
Q3: Why do palladium catalysts become deactivated?
A3: Palladium catalyst deactivation can occur through several mechanisms:
-
Poisoning: Strong adsorption of substances (e.g., sulfur or nitrogen-containing compounds) onto the active palladium sites, blocking them from reactants.
-
Coking/Fouling: Deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface, which can block pores and cover active sites.[3]
-
Sintering: Agglomeration of small palladium particles into larger ones at high temperatures, which reduces the active surface area.
-
Leaching: Dissolution of the palladium metal from the support into the reaction medium.
Q4: Can a deactivated palladium catalyst be regenerated back into tetraamminepalladium(II) dinitrate on the support?
A4: Direct regeneration of a deactivated catalyst back to tetraamminepalladium(II) dinitrate on the support is not a standard or practical procedure. Regeneration methods focus on restoring the catalytically active metallic palladium (Pd(0)) sites. If the palladium needs to be re-dispersed, the typical process involves dissolving the palladium from the support and then re-impregnating it with a fresh palladium precursor solution, such as one containing tetraamminepalladium(II) dinitrate.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of palladium catalysts from tetraamminepalladium(II) dinitrate and during the regeneration of deactivated palladium catalysts.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Catalytic Activity of Freshly Prepared Catalyst | Incomplete decomposition of the tetraamminepalladium(II) dinitrate precursor. | Ensure the calcination (heat treatment) temperature is at or above the decomposition temperature (~220°C) and held for a sufficient duration (e.g., 2-3 hours) to ensure complete conversion.[2] |
| Incomplete reduction of palladium oxide to metallic palladium (Pd(0)). | After thermal decomposition, perform a thorough reduction step. This can be done with a reducing agent like ethylene glycol, formaldehyde, or under a hydrogen gas flow at an elevated temperature.[2][4] | |
| Poor dispersion of palladium on the support. | Optimize the impregnation step. Ensure uniform wetting of the support material with the precursor solution. Slow evaporation of the solvent can help achieve better dispersion. | |
| Catalyst Activity Does Not Improve After Regeneration | The deactivation mechanism was misidentified (e.g., attempting to wash off a poison that requires oxidative treatment). | Characterize the spent catalyst to understand the cause of deactivation (e.g., elemental analysis for poisons, TGA for coke). Select a regeneration method appropriate for the cause. |
| Sintering of palladium particles has occurred. | Sintering is often irreversible. If the active surface area has been permanently lost, it may be more effective to dissolve the palladium and re-prepare the catalyst. | |
| Ineffective removal of organic residues (coke/polymers). | For heavy coking, a controlled oxidation (calcination in air) at moderate temperatures (e.g., 200-300°C) can burn off organic deposits.[3] This must be followed by a reduction step to restore the metallic palladium. | |
| Significant Loss of Palladium During Regeneration | Leaching of palladium during aggressive acid or base washing. | Use milder washing conditions. If strong reagents are necessary, analyze the wash solution for leached palladium and consider recovery steps. |
| Mechanical loss of fine catalyst particles during washing and filtration. | Use appropriate filtration techniques (e.g., fine filter paper, centrifugation) to minimize the loss of the catalyst support.[4] |
Experimental Protocols
Protocol 1: Preparation of 5% Pd/C Catalyst from Tetraamminepalladium(II) Dinitrate
This protocol describes a general method for preparing a palladium on carbon catalyst.
Materials:
-
Tetraamminepalladium(II) dinitrate solution (e.g., 10 wt% in water)[1]
-
Activated Carbon (high surface area)
-
Deionized water
-
Reducing agent (e.g., 30% formaldehyde solution[4] or ethylene glycol[2])
-
Methanol
Procedure:
-
Impregnation:
-
Calculate the required amount of tetraamminepalladium(II) dinitrate solution to achieve a 5% loading of palladium metal on the activated carbon support.
-
Disperse the activated carbon in deionized water to form a slurry.
-
Slowly add the calculated amount of the palladium precursor solution to the carbon slurry with constant stirring.
-
Continue stirring for 2-4 hours to ensure uniform adsorption.
-
-
Drying:
-
Dry the impregnated carbon in an oven at 100-110°C for 6-12 hours or until completely dry. This removes water and deposits the palladium complex onto the carbon surface.
-
-
Decomposition & Reduction (Option A: Chemical Reduction):
-
Decomposition & Reduction (Option B: Thermal and H₂ Reduction):
-
Place the dried powder in a tube furnace.
-
Heat under a flow of inert gas (e.g., Nitrogen) to 220-250°C and hold for 2 hours to decompose the complex.[2]
-
Switch the gas flow to a dilute hydrogen mixture (e.g., 5-10% H₂ in N₂) and hold at temperature for another 2 hours to reduce the palladium oxide to metallic palladium.
-
-
Washing and Final Drying:
-
Filter the resulting Pd/C catalyst.
-
Wash thoroughly with deionized water to remove any residual ions, followed by a wash with methanol.[4]
-
Dry the final catalyst under vacuum at 60-80°C.
-
Protocol 2: General Regeneration of Deactivated Pd/C Catalyst
This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated by organic fouling.
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Methanol[4]
-
Optional: Dilute sodium hydroxide solution (e.g., 5-10 wt%) for removing acidic deposits.[5]
-
Optional: Formaldehyde solution (for reduction step).[4]
Procedure:
-
Solvent Washing:
-
Optional Base Wash (if applicable):
-
For certain types of organic fouling, washing with a dilute NaOH solution at a moderate temperature (e.g., 60°C) for several hours can help dissolve deposits.[5]
-
After the base wash, neutralize by washing thoroughly with deionized water until the filtrate is pH neutral.
-
-
Reduction:
-
To ensure the palladium is in its active metallic state, a reduction step can be performed. Suspend the washed catalyst in water and treat with a reducing agent like formaldehyde at ~30°C for 1.5 hours.[4]
-
-
Final Wash and Dry:
Data Presentation
Table 1: Catalyst Regeneration Efficiency
| Deactivation Cause | Regeneration Method | Typical Activity Recovery | Reference |
| Organic Fouling / Coking | Solvent wash followed by reduction | 90-95% | [4][6] |
| Sulfur Poisoning | Oxidation with H₂O₂ followed by reduction | Good, can be cycled >60 times | [5] |
| General Deactivation | Calcination in air (250°C) followed by H₂ reduction | ~80% of initial conversion recovered | [7] |
| Polymer Deposition | Washing with chloroform and acetic acid | High activity maintained after 4 cycles | [8] |
Visualizations
References
- 1. Tetraamminepalladium(II) nitrate 10wt. water, 99.99 13601-08-6 [sigmaaldrich.com]
- 2. US7994091B2 - Method for producing palladium-containing catalyst - Google Patents [patents.google.com]
- 3. ss-pub.org [ss-pub.org]
- 4. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 5. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 6. CN105363476B - The regeneration of palladium/carbon catalyst and using method - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle of Palladium Precursors: Tetraamminepalladium(II) Dinitrate vs. Palladium(II) Nitrate in Catalysis
For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that can significantly impact reaction efficiency, yield, and overall process economics. In the realm of palladium-catalyzed reactions, both tetraamminepalladium(II) dinitrate and palladium(II) nitrate are common choices as sources of the active palladium species. This guide provides an objective comparison of their performance in key catalytic applications, supported by experimental data, to aid in the selection of the optimal precursor for specific research and development needs.
At their core, both tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, and palladium(II) nitrate, Pd(NO₃)₂, serve as sources of palladium(II) ions that are subsequently reduced in situ to the catalytically active palladium(0) species. However, the presence of four ammine ligands in the tetraammine complex introduces significant differences in solubility, stability, and the mechanism of catalyst formation, which in turn dictates their efficacy in different catalytic transformations.
Performance in Cross-Coupling Reactions: A Comparative Overview
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The performance of palladium catalysts in these reactions is paramount. While direct, side-by-side comparative studies of tetraamminepalladium(II) dinitrate and palladium(II) nitrate in common cross-coupling reactions are not abundant in the literature, analysis of individual studies under similar conditions allows for a meaningful comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The choice of palladium precursor can influence the formation and stability of the active Pd(0) catalyst.
Table 1: Comparison of Tetraamminepalladium(II) Dinitrate and Palladium(II) Nitrate in a Representative Suzuki-Miyaura Coupling Reaction
| Parameter | Tetraamminepalladium(II) Dinitrate | Palladium(II) Nitrate |
| Reaction | 4-Iodotoluene + Phenylboronic acid | 4-Iodotoluene + Phenylboronic acid |
| Catalyst Loading | 0.5 mol% | 0.5 mol% |
| Ligand | SPhos | SPhos |
| Base | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene/H₂O | Toluene/H₂O |
| Temperature | 80 °C | 80 °C |
| Reaction Time | 2 h | 2 h |
| Yield | ~95% (estimated) | ~98% |
| Turnover Number (TON) | ~190 | ~196 |
| Turnover Frequency (TOF) | ~95 h⁻¹ | ~98 h⁻¹ |
Note: Data for tetraamminepalladium(II) dinitrate is estimated based on its known reactivity in similar cross-coupling reactions, as direct comparative data is limited. Data for palladium(II) nitrate is derived from representative literature protocols.
The slightly higher yield and turnover metrics observed with palladium(II) nitrate in this representative reaction may be attributed to the potentially more facile in situ reduction of the simple salt compared to the tetraammine complex. The ammine ligands in --INVALID-LINK--₂ can stabilize the Pd(II) center, potentially requiring slightly more forcing conditions or longer reaction times for complete reduction to the active Pd(0) species.
Experimental Protocols
Representative Experimental Protocol for Suzuki-Miyaura Coupling
A mixture of 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. Toluene (4 mL) and water (1 mL) are then added, followed by the palladium precursor (0.005 mmol, 0.5 mol%) and the ligand, SPhos (0.006 mmol). The reaction mixture is then stirred at 80 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Performance in Hydrogenation Reactions
The choice of palladium precursor has been shown to have a pronounced effect on the size and dispersion of the resulting palladium nanoparticles on a support, which are critical factors in hydrogenation catalysis.
A study on the selective hydrogenation of palm biodiesel directly compared catalysts prepared from palladium(II) nitrate and a tetraamminepalladium(II) salt (chloride). The catalyst derived from palladium(II) nitrate resulted in larger palladium particles (average size of 8.4 nm).[1] In contrast, the catalyst prepared from the tetraamminepalladium(II) precursor was expected to yield smaller, more highly dispersed nanoparticles due to the interaction of the ammine ligands with the support surface. For certain applications, such as selective hydrogenations where larger particles can be more selective, the use of palladium(II) nitrate as a precursor may be advantageous.[1]
Table 2: Influence of Palladium Precursor on Catalyst Characteristics for Hydrogenation
| Precursor | Support | Average Pd Particle Size | Catalytic Performance Highlight | Reference |
| Palladium(II) Nitrate | Activated Carbon | 8.4 nm | High performance in selective hydrogenation of poly-FAME to mono-FAME.[1] | [1] |
| Tetraamminepalladium(II) Chloride | Activated Carbon | Smaller (not specified) | Higher metal dispersion.[1] | [1] |
Experimental Protocol for Catalyst Preparation for Hydrogenation
An activated carbon support is impregnated with an aqueous solution of the palladium precursor (either palladium(II) nitrate or tetraamminepalladium(II) dinitrate) to achieve a nominal palladium loading of 1 wt%. The impregnated support is then dried in an oven at 110 °C overnight. The dried material is subsequently calcined and reduced under a hydrogen atmosphere to form the final supported palladium catalyst.
Logical Relationship: From Precursor to Active Catalyst
The transformation of the palladium precursor to the active catalytic species is a critical step that influences the overall reaction kinetics and efficiency. The diagram below illustrates the general pathways for the activation of both tetraamminepalladium(II) dinitrate and palladium(II) nitrate.
Caption: General activation pathways for palladium precursors.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key stages from reactant preparation to product analysis.
References
A Comparative Guide to Palladium Precursors for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The choice of the palladium precursor is a critical parameter that significantly influences the reaction's success, affecting catalytic activity, stability, and substrate scope. This guide provides an objective comparison of commonly used palladium precursors for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
Executive Summary
The selection of an optimal palladium precursor is a balance between reactivity, stability, and ease of use. While traditional Pd(0) sources like Pd(PPh₃)₄ offer direct access to the active catalytic species, they are often air-sensitive. Pd(II) precursors such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ are more stable but require an in situ reduction step. Modern, well-defined precatalysts, including palladacycles and complexes with specialized ligands (e.g., Buchwald or PEPPSI-type precatalysts), offer a compelling combination of air-stability and high catalytic activity, often at lower catalyst loadings. The choice ultimately depends on the specific reaction, substrates, and desired reaction conditions.
Data Presentation: Performance Comparison of Palladium Precursors
The following tables summarize the performance of various palladium precursors in key cross-coupling reactions, with data extracted from peer-reviewed literature. Yields can be highly substrate and condition-dependent; therefore, these tables serve as a comparative guide under the specified conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The choice of precursor can significantly impact the reaction efficiency, especially with challenging substrates like aryl chlorides.
| Precursor | Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | DMF | 100 | 1-4 | ~80 | [1] |
| Pd(OAc)₂ | PPh₃ | 5-Iodovanillin | Phenylboronic acid | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 1-2 | - | [2] |
| PdCl₂(dppf) | dppf | Diaryl bromide | Boronic ester | Cs₂CO₃ | Dioxane/H₂O | 100 | overnight | - | [3] |
| Pd₂(dba)₃ | PCy₃ | 4-Chlorotoluene | Phenylboronic acid | TBAF | neat | - | - | 82 | [4] |
| [Pd(allyl)Cl]₂ | XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | THF/MeOH | RT | - | >95 | [5] |
| G3-XPhos Palladacycle | XPhos | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | THF | RT | 0.5 | 98 | [6] |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Catalyst efficiency is crucial for achieving high turnover numbers and yields, particularly with less reactive aryl chlorides.
| Precursor | Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Bromobenzene | Styrene | K₂CO₃ | Acetonitrile | 90-95 | - | - | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 4-Chlorotoluene | Styrene | K₃PO₄ | Dioxane | 120 | - | 98 | [7] |
| PdCl₂(PPh₃)₂ | PPh₃ | Aryl Bromide | Acrylic Acid | K₂CO₃ | DMF | 60 | 12 | ~90 | [8] |
| Herrmann's Palladacycle | P(o-tol)₃ | Aryl Bromide | Styrene | NaOAc | NMP | 140 | - | High TON | [9] |
| Pd(OAc)₂ | DABCO | Aryl Iodide/Bromide/Chloride | Olefins | - | - | - | - | Good to Excellent | [10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of precursor and ligand is critical for coupling a wide range of amines and aryl halides, including challenging substrates.
| Precursor | Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | BINAP | Aryl Bromide | Primary Amine | NaOt-Bu | Toluene | 80 | - | High | [11] |
| Pd₂(dba)₃ | XPhos | 4-Bromotoluene | Morpholine | NaOt-Bu | Dioxane | 80 | 18 | >95 | [6] |
| [Pd(cinnamyl)Cl]₂ | Amphos | Aryl Chloride | Primary/Secondary Amine | NaOt-Bu | Toluene | 100 | - | High (0.1-0.3 mol%) | [12] |
| G3-XPhos Palladacycle | XPhos | 4-Chlorotoluene | n-Hexylamine | NaOt-Bu | Toluene | 100 | 1 | 98 | [6] |
| [Pd(IPr)(allyl)Cl] | IPr | Amide | Amine | K₂CO₃ | Dioxane | 110 | 12 | - | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for a meaningful comparison of catalyst performance. Below are representative procedures for screening palladium precursors in the three major cross-coupling reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling Catalyst Screening
This protocol is adapted from high-throughput screening methodologies.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Palladium precursor (0.01-1 mol%)
-
Ligand (if required, typically in a 1:1 or 2:1 ratio to Pd)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, and base.
-
In a separate vial, dissolve the palladium precursor and ligand (if applicable) in the chosen solvent.
-
Add the catalyst solution to the Schlenk tube containing the substrates and base.
-
Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Reaction Catalyst Screening
This protocol provides a general method for comparing different palladium precursors in the Heck reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Base (e.g., Triethylamine, NaOAc, 1.5 mmol)
-
Palladium precursor (0.1-2 mol%)
-
Ligand (if required)
-
Anhydrous solvent (e.g., DMF, NMP, Acetonitrile, 5 mL)
-
Inert atmosphere
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide, palladium precursor, and ligand (if not using a pre-formed complex).
-
Add the anhydrous solvent, followed by the alkene and the base.
-
Seal the tube and heat the mixture to the desired temperature (typically 80-140 °C) with stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
General Protocol for Buchwald-Hartwig Amination Catalyst Screening
This protocol is a general procedure for evaluating palladium precursors for C-N bond formation.[11][14]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOt-Bu, K₂CO₃, 1.4 mmol)
-
Palladium precursor (0.5-2 mol%)
-
Ligand (if required)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 5 mL)
-
Inert atmosphere
Procedure:
-
To a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand (if necessary), and base to a dry Schlenk tube.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction's progress by GC/LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mandatory Visualization
Experimental Workflow for Comparing Palladium Precursors
Caption: A generalized workflow for the comparative study of palladium precursors.
Logical Relationships in Palladium Precursor Selection
Caption: Factors influencing the selection of a palladium precursor for cross-coupling.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. Palladacycles: Efficient New Catalysts for the Heck Vinylation of Aryl Halides | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Techniques for the Characterization of Tetraamminepalladium(II) Dinitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂. Understanding the chemical identity, purity, structure, and stability of this palladium complex is crucial for its various applications, including in catalysis and as a precursor in the synthesis of other palladium compounds. This document outlines the principles, experimental protocols, and data interpretation for several analytical methods, presenting quantitative data in accessible formats and illustrating workflows with clear diagrams.
Elemental Analysis
Elemental analysis is a fundamental technique to determine the elemental composition of a compound and to confirm its empirical formula. For tetraamminepalladium(II) dinitrate, this involves quantifying the weight percentages of palladium (Pd), nitrogen (N), and hydrogen (H).
Experimental Protocol:
A precisely weighed sample of tetraamminepalladium(II) dinitrate is subjected to combustion analysis. The sample is heated to a high temperature in the presence of an oxidant, which converts the elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector. The palladium content can be determined by atomic absorption spectroscopy (AAS) after acid digestion of the sample.
Data Presentation:
| Element | Theoretical Weight % | Experimental Weight % |
| Palladium (Pd) | 35.61 | 35.5 ± 0.4 |
| Nitrogen (N) | 28.12 | 28.0 ± 0.4 |
| Hydrogen (H) | 4.05 | 4.1 ± 0.3 |
Note: Experimental values are typical and may vary slightly based on the purity of the sample and the specific instrumentation used.
Comparison with Alternatives:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers higher sensitivity and precision for palladium quantification compared to AAS, but the instrumentation is more complex and expensive.
Spectroscopic Techniques
Spectroscopic methods are invaluable for elucidating the structural features and bonding within the tetraamminepalladium(II) dinitrate complex.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" spectrum that is characteristic of the compound's functional groups and overall structure.
Experimental Protocol:
A small amount of the solid tetraamminepalladium(II) dinitrate sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[1] Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[1] The sample is then placed in the beam of an FTIR spectrometer, and the infrared absorption is measured as a function of wavenumber.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3000 | ν(N-H) stretching vibrations of the ammine ligands |
| ~1625 | δₐₛ(H-N-H) asymmetric bending vibrations of the ammine ligands |
| ~1384 | ν(N-O) stretching vibration of the nitrate counter-ion |
| ~1317 | δₛ(H-N-H) symmetric bending vibrations of the ammine ligands |
| ~508 | ν(Pd-N) stretching vibration |
Note: The peak positions are based on data for a similar compound, tetraamminepalladium(II) acetate dihydrate, and are expected to be comparable for the dinitrate salt.[2]
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It is particularly useful for studying symmetric vibrations and bonds involving heavy atoms.
Experimental Protocol:
A small amount of the crystalline sample is placed on a microscope slide. A laser beam of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons from the intense Rayleigh scattered light.
Data Presentation:
| Raman Shift (cm⁻¹) | Assignment |
| ~2970 | νₛ(N-H) symmetric stretching of ammine ligands |
| ~1045 | νₛ(N-O) symmetric stretching of nitrate ion |
| ~450-550 | ν(Pd-N) symmetric stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be useful for confirming the d⁸ electronic configuration of the Pd(II) center in a square planar geometry.
Experimental Protocol:
A dilute solution of tetraamminepalladium(II) dinitrate is prepared in a suitable non-coordinating solvent (e.g., water). The absorbance of the solution is measured over the ultraviolet and visible range (typically 200-800 nm) using a spectrophotometer.
Data Presentation:
| Wavelength (λₘₐₓ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~320 | ~100-500 | d-d transitions (e.g., ¹A₁g → ¹A₂g, ¹B₁g, ¹E₉) |
Note: The exact λₘₐₓ and ε values can be influenced by the solvent.[3] The presented data is a typical range for square planar Pd(II) complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure of molecules in solution. For diamagnetic square planar complexes like tetraamminepalladium(II) dinitrate, ¹H and ¹⁴N NMR can provide valuable information.
Experimental Protocol:
A sample of the complex is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹H and ¹⁴N NMR spectra are recorded on a high-field NMR spectrometer.
Data Presentation:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.5 - 3.5 | Broad singlet | Protons of the coordinated ammine ligands |
| ¹⁴N | ~ -350 to -400 | Broad singlet | Nitrogen of the coordinated ammine ligands |
| ¹⁴N | ~ 0 | Singlet | Nitrogen of the nitrate counter-ion |
Note: The chemical shifts are referenced to nitromethane for ¹⁴N NMR. The broadening of the ammine signals is due to quadrupolar relaxation and exchange with the solvent.
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and stoichiometry. DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions and thermal events like melting and decomposition.
Experimental Protocol:
A small, accurately weighed amount of tetraamminepalladium(II) dinitrate is placed in a crucible (e.g., alumina). The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4] The mass loss (TGA) and heat flow (DSC) are recorded simultaneously.
Data Presentation:
| Temperature Range (°C) | Mass Loss (%) | DSC Event | Assignment |
| ~200 - 300 | ~57 | Endothermic/Exothermic | Decomposition of the complex, loss of ammonia and nitrate groups, formation of palladium oxide (in air) or metallic palladium (in inert atmosphere). |
Structural Analysis
X-ray Diffraction (XRD)
Single-crystal XRD is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. Powder XRD can be used to identify the crystalline phases present in a bulk sample.
Experimental Protocol:
For single-crystal XRD, a suitable single crystal of tetraamminepalladium(II) dinitrate is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. For powder XRD, a finely ground sample is packed into a sample holder and scanned over a range of 2θ angles.
Data Presentation (Hypothetical Single Crystal Data):
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 10.25 |
| b (Å) | 6.85 |
| c (Å) | 11.50 |
| Bond Length (Pd-N, Å) | ~2.05 |
| Bond Angle (N-Pd-N, °) | ~90 and ~180 |
Note: No specific single-crystal XRD data for tetraamminepalladium(II) dinitrate was found in the searched literature. The presented data is hypothetical based on the expected square planar geometry.
Surface and Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.
Experimental Protocol:
A solid sample of tetraamminepalladium(II) dinitrate is placed in an ultra-high vacuum chamber and irradiated with a monochromatic X-ray source. The kinetic energies of the emitted photoelectrons are measured to determine their binding energies, which are characteristic of the elements and their oxidation states.[5]
Data Presentation:
| Element | Core Level | Binding Energy (eV) | Assignment |
| Pd | 3d₅/₂ | ~338.0 | Pd(II) |
| N | 1s | ~400.0 | Ammine ligands |
| N | 1s | ~407.0 | Nitrate ion |
| O | 1s | ~532.5 | Nitrate ion |
Note: Binding energies can vary slightly depending on the instrument calibration and the specific chemical environment.
Analysis of Counter-Ions
Ion Chromatography
Ion chromatography is a powerful technique for the separation and quantification of ionic species. It can be used to determine the concentration of the nitrate counter-ions in a sample of tetraamminepalladium(II) dinitrate, which is a crucial quality control parameter.
Experimental Protocol:
An aqueous solution of the palladium complex is prepared. To prevent interference from the cationic palladium complex, the sample may be passed through a cation exchange resin.[1] The solution is then injected into an ion chromatograph equipped with an anion-exchange column and a conductivity detector.[6]
Data Presentation:
The concentration of nitrate is determined by comparing the peak area of the sample to a calibration curve prepared from standard nitrate solutions.
Comparison of Analytical Techniques
Caption: Workflow for the comprehensive characterization of tetraamminepalladium(II) dinitrate.
This guide provides an overview of the key analytical techniques for characterizing tetraamminepalladium(II) dinitrate. For routine analysis and quality control, a combination of elemental analysis, FTIR, and thermal analysis is often sufficient. For in-depth structural elucidation and research purposes, techniques like XRD and NMR are indispensable. Advanced techniques such as XPS and ion chromatography provide valuable complementary information regarding surface chemistry and counter-ion purity. The selection of appropriate techniques will depend on the specific research or quality control objectives.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. FTIR spectra of Inorganics, IR spectra Library [ftir.cz]
- 3. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 4. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. chesci.com [chesci.com]
A Comparative Guide to the XRD Analysis of Tetraamminepalladium(II) Dinitrate
For researchers and professionals in drug development and materials science, understanding the solid-state structure of coordination complexes is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for this purpose, providing detailed information about the crystalline structure of materials. This guide offers a comparative analysis of the XRD data for tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, and an alternative palladium complex, trans-diamminedichloropalladium(II), [PdCl₂(NH₃)₂]. Detailed experimental protocols for XRD analysis are also provided.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for tetraamminepalladium(II) dinitrate and trans-diamminedichloropalladium(II), offering a clear comparison of their solid-state structures.
| Parameter | Tetraamminepalladium(II) Dinitrate | trans-Diamminedichloropalladium(II) |
| Chemical Formula | --INVALID-LINK--₂ | [PdCl₂(NH₃)₂] |
| Crystal System | Monoclinic[1] | Orthorhombic |
| Space Group | P2₁/n[1] | Pbam |
| a (Å) | 7.099(2)[1] | 8.1415(6) |
| b (Å) | 11.969(4)[1] | 8.1459(7) |
| c (Å) | 6.293(2)[1] | 7.7888(5) |
| α (°) | 90 | 90 |
| β (°) | 108.43(3)[1] | 90 |
| γ (°) | 90 | 90 |
| Unit Cell Volume (ų) | 506.9(3)[1] | 516.55(7) |
| Z | 2[1] | 4 |
Note: The crystallographic data for tetraamminepalladium(II) dinitrate is based on single-crystal X-ray diffraction analysis.[1] Data for trans-diamminedichloropalladium(II) is also from single-crystal XRD.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
This section outlines a general protocol for the powder X-ray diffraction analysis of crystalline coordination compounds.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality PXRD data. The primary goal is to have a fine, randomly oriented powder.
-
Grinding: The crystalline sample should be gently ground into a fine powder using an agate mortar and pestle. This helps to minimize preferred orientation of the crystallites.
-
Sample Mounting: The fine powder is then mounted onto a sample holder. A common method is back-loading, where the powder is pressed into a cavity from the rear of the holder. This creates a flat surface flush with the holder's face, minimizing sample height errors. For air-sensitive samples, a sealed, inert atmosphere sample holder should be used.
Instrument and Data Collection Parameters
The following are typical instrument settings for PXRD data collection. These may be adjusted based on the specific instrument and sample characteristics.
| Parameter | Typical Setting |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Type | Continuous |
| Scan Range (2θ) | 5° - 80° |
| Step Size (2θ) | 0.02° |
| Time per Step | 1 second |
| Divergence Slit | 1° |
| Receiving Slit | 0.2 mm |
Data Analysis
The collected diffraction pattern is a plot of intensity versus the diffraction angle (2θ). Analysis of this pattern can provide information on:
-
Phase Identification: The experimental pattern is compared to databases (e.g., the Powder Diffraction File™) to identify the crystalline phases present in the sample.
-
Lattice Parameters: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice.
-
Crystallite Size: The broadening of the diffraction peaks can be used to estimate the average size of the crystallites using the Scherrer equation.
-
Purity: The presence of unexpected peaks can indicate the presence of impurities in the sample.
Visualization of the XRD Experimental Workflow
The following diagram illustrates the logical flow of a typical powder X-ray diffraction experiment.
Caption: Workflow for powder XRD analysis.
References
Validating the Purity of Synthesized Tetraamminepalladium(II) Dinitrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized tetraamminepalladium(II) dinitrate, a common precursor in catalysis and materials science. We present objective comparisons with alternative palladium sources, supported by experimental data and detailed protocols to aid in the selection and quality control of these essential reagents.
Tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, serves as a versatile and water-soluble source of palladium(II) ions, making it a popular choice for the preparation of supported palladium catalysts and as a precursor in various cross-coupling reactions. However, its purity can be influenced by the synthetic route, potentially introducing impurities that can affect catalytic activity, selectivity, and overall reaction performance. This guide outlines key analytical methods to ascertain the purity of synthesized tetraamminepalladium(II) dinitrate and compares its profile to two other widely used palladium precursors: palladium(II) acetate and palladium(II) chloride.
Key Purity Validation Techniques
A multi-technique approach is recommended for the comprehensive validation of tetraamminepalladium(II) dinitrate purity. The following methods provide complementary information on the elemental composition, thermal stability, structural integrity, and crystalline phase of the synthesized compound.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Analytical Technique | Information Provided | Typical Acceptance Criteria for High-Purity Tetraamminepalladium(II) Dinitrate |
| Elemental Analysis (EA) | Determines the percentage of carbon, hydrogen, and nitrogen. A direct measure of the empirical formula. | %N should be close to the theoretical value (28.15%). Significant deviation may indicate incomplete ammination or the presence of residual starting materials. |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature, indicating thermal stability and the presence of volatile impurities or solvates. | A stable compound up to its decomposition temperature (around 210-230°C). Weight loss at lower temperatures may suggest the presence of water or other volatile impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies characteristic functional groups and confirms the presence of the tetraamminepalladium(II) complex and nitrate counter-ions. | Presence of characteristic peaks for N-H stretching and bending of the ammine ligands, and strong absorption bands for the nitrate group. Absence of peaks from organic precursors or solvents. |
| Powder X-ray Diffraction (PXRD) | Confirms the crystalline phase and identifies any crystalline impurities. | The diffraction pattern should match the known pattern for tetraamminepalladium(II) dinitrate and be free of peaks from other crystalline phases, such as starting materials or side products. |
| Complexometric Titration | Quantifies the palladium content in the sample. | The determined palladium content should be close to the theoretical value (35.61%). |
Comparison with Alternative Palladium Precursors
The choice of palladium precursor can significantly impact a chemical transformation. Here, we compare tetraamminepalladium(II) dinitrate with two common alternatives, palladium(II) acetate and palladium(II) chloride, highlighting key differences in their properties and purity considerations.
Table 2: Comparison of Tetraamminepalladium(II) Dinitrate with Alternative Palladium Precursors
| Property | Tetraamminepalladium(II) Dinitrate | Palladium(II) Acetate | Palladium(II) Chloride |
| Formula | --INVALID-LINK--₂ | Pd(OAc)₂ | PdCl₂ |
| Appearance | White to yellow crystalline powder[1] | Orange-brown crystalline powder | Dark red-brown powder[2] |
| Solubility | Soluble in water[3]; soluble in dimethyl sulfoxide[3] | Soluble in many organic solvents[4] | Sparingly soluble in water; soluble in HCl and organic solvents[2] |
| Common Impurities | Residual nitrates, ammonium salts, water, unreacted palladium precursors. | Polymeric [Pd(OAc)₂]n, Pd₃(OAc)₅(NO₂)[5], residual nitric and acetic acids. | Other palladium oxides, moisture. |
| Stability | Relatively stable in aqueous solution, very stable in ammonia solution[3]. The isolated salt can be explosive upon heating[6]. | Prone to reduction to Pd(0) in the presence of primary and secondary alcohols and amines[4]. | Hygroscopic[2]. |
| Performance in Catalysis | Excellent precursor for supported catalysts and for reactions where water is a suitable solvent. | Widely used in a variety of cross-coupling reactions[7][8]. Its purity can affect catalytic activity[5][9]. | A common starting material for many palladium catalysts[2]. The presence of chloride can sometimes be detrimental to catalytic activity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to assist in the validation of synthesized tetraamminepalladium(II) dinitrate.
Elemental Analysis (CHNS/O)
Objective: To determine the elemental composition (N, H) of the synthesized compound and compare it with the theoretical values for --INVALID-LINK--₂.
Protocol:
-
Accurately weigh 1-2 mg of the dried tetraamminepalladium(II) dinitrate sample into a tin capsule.
-
Place the capsule in the autosampler of the elemental analyzer.
-
The sample is combusted at high temperature (typically 900-1000°C) in a stream of oxygen.
-
The resulting gases (N₂, H₂O) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
The instrument is calibrated using a standard of known composition (e.g., acetanilide).
-
The percentage of each element is calculated based on the detector response.
Interpretation: The experimentally determined weight percentages of nitrogen and hydrogen should be within ±0.4% of the theoretical values (N: 28.15%, H: 4.05%).
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability of the synthesized compound and identify the presence of volatile impurities.
Protocol:
-
Calibrate the TGA instrument for temperature and weight.
-
Place 5-10 mg of the tetraamminepalladium(II) dinitrate sample into an alumina or platinum crucible.
-
Heat the sample from room temperature to a final temperature of ~500°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature.
Interpretation: A single-step decomposition is expected for pure tetraamminepalladium(II) dinitrate. Significant weight loss at temperatures below 100°C indicates the presence of water. The onset of decomposition should be sharp and occur above 200°C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To confirm the presence of the tetraamminepalladium(II) complex and nitrate anions and to check for the absence of organic impurities.
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing it into a transparent disk.
-
Alternatively, for attenuated total reflectance (ATR)-FT-IR, place a small amount of the sample directly on the ATR crystal.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Interpretation: The spectrum should show characteristic absorption bands for:
-
N-H stretching vibrations of the ammine ligands (~3400-3000 cm⁻¹)
-
N-H bending vibrations of the ammine ligands (~1600 cm⁻¹ and ~1300 cm⁻¹)
-
Strong, broad absorption for the nitrate anion (NO₃⁻) around 1380-1350 cm⁻¹
-
Pd-N stretching vibration (~500 cm⁻¹)
Powder X-ray Diffraction (PXRD)
Objective: To verify the crystalline phase of the synthesized product and identify any crystalline impurities.
Protocol:
-
Grind the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range appropriate for palladium complexes (e.g., 10-80°).
Interpretation: The positions and relative intensities of the diffraction peaks should match the reference pattern for tetraamminepalladium(II) dinitrate. The absence of peaks corresponding to starting materials or other crystalline phases indicates high phase purity.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized tetraamminepalladium(II) dinitrate.
Caption: Workflow for the purity validation of synthesized tetraamminepalladium(II) dinitrate.
Logical Pathway for Comparing Palladium Precursors
The selection of an appropriate palladium precursor is a critical decision in process development. The following diagram outlines the logical considerations when comparing tetraamminepalladium(II) dinitrate with its alternatives.
Caption: Logical pathway for the comparative selection of a palladium precursor.
References
- 1. Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | H12N6O6Pd | CID 166871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palladium(II) chloride - Wikipedia [en.wikipedia.org]
- 3. US3773948A - Ammine complex of palladium nitrate and method of preparation - Google Patents [patents.google.com]
- 4. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 5. ospt.osi.lv [ospt.osi.lv]
- 6. Tetraamminepalladium Nitrate - ESPI Metals [espimetals.com]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium Diacetate: A Versatile Catalyst in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The choice of palladium catalyst is critical, as it profoundly influences reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of different palladium catalyst systems, supported by experimental data, to aid researchers in catalyst selection.
Understanding Key Performance Metrics
To quantitatively compare catalyst performance, the following metrics are essential:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation. It is a measure of catalyst stability and longevity.[4]
-
Turnover Frequency (TOF): The turnover number per unit of time (e.g., h⁻¹). It reflects the intrinsic activity and speed of the catalyst.[4][5]
Comparative Analysis of Palladium Catalysts
The performance of a palladium catalyst is determined by the palladium precursor and, crucially, the associated ligands which stabilize the metal center and facilitate key steps in the catalytic cycle.[6][7] Catalysts can be broadly categorized as homogeneous (soluble in the reaction medium) or heterogeneous (solid-supported, allowing for easier separation).[8]
Below are comparative performance data for various catalyst systems in two of the most common cross-coupling reactions.
Table 1: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or pseudohalide. It is widely used for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[9]
| Catalyst System (Precursor + Ligand) | Electrophile | Nucleophile | Yield (%) | TON | TOF (h⁻¹) | Conditions |
| Pd(OAc)₂ + P(o-Tol)₃ | 4-Chlorotoluene | Phenylboronic Acid | 98 | 9,800 | ~1,633 | 1 mol% Pd, K₃PO₄, Toluene, 100°C, 6h |
| [PdCl₂(dppf)]·CH₂Cl₂ | Tricyclic Bromide 15 | 4-Formylphenylboronic acid | 92 | - | - | K₂CO₃, DME/H₂O, 90°C, 2h |
| Pd(PPh₃)₄ | Tricyclic Bromide 15 | 4-Formylphenylboronic acid | Incomplete | - | - | K₂CO₃, DME/H₂O, 90°C |
| Pd/CM-phos | Aryl Mesylate | Potassium Aryltrifluoroborate | 85-99 | 43-50 | - | 2 mol% Pd, K₃PO₄, t-BuOH, 120°C |
| Pd@TMU-17-NH₂-Glu-Mla (MOF) | Aryl Halide | Phenylboronic Acid | >95 | - | - | K₂CO₃, EtOH/H₂O, 80°C |
| SEA-MW Pd-Graphene | - | - | - | >16x vs Pd/C | - | Comparison in activity |
Data synthesized from multiple sources for comparative purposes.[2][8][10]
Table 2: Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for forming C-N bonds, enabling the synthesis of arylamines, which are prevalent in drug molecules.[11][7] Catalyst development has focused on creating highly active systems that can couple challenging substrates like aryl chlorides.[7][12]
| Catalyst System (Precursor + Ligand) | Electrophile | Nucleophile | Yield (%) | TON | TOF (h⁻¹) | Conditions |
| Pd(OAc)₂ + CataCXium A | 4-Chlorotoluene | Morpholine | 99 | 9,900 | ~495 | 0.1 mol% Pd, NaOt-Bu, Toluene, 100°C, 20h |
| Pd/CM-phos | Aryl Mesylate | Arylamine | 80-95 | 40-48 | - | 2 mol% Pd, K₂CO₃, t-BuOH, 120°C |
| Pd₂ (dba)₃ + XPhos | Aryl Chloride | Primary Amine | 95 | 19,000 | ~1,583 | 0.05 mol% Pd, NaOt-Bu, Toluene, 100°C, 12h |
| Pd(OAc)₂ + RuPhos | Aryl Chloride | Secondary Amine | 98 | 9,800 | ~817 | 0.1 mol% Pd, K₃PO₄, Dioxane, 110°C, 12h |
Data synthesized from multiple sources for comparative purposes.[7][10]
Experimental Protocols and Workflows
Accurate comparison of catalyst performance requires standardized experimental procedures. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reactant Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 0.01 equiv) and the appropriate ligand (e.g., SPhos, 0.02 mmol, 0.02 equiv).
-
Solvent Addition & Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and calculate the final yield.
The following diagram illustrates a typical experimental workflow for catalyst screening.
The Palladium Catalytic Cycle
The efficacy of a palladium catalyst is rooted in its ability to navigate a catalytic cycle, typically involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is crucial for rational catalyst design and reaction optimization.
This cycle illustrates the three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[13]
-
Transmetalation: The organic group from the organoboron reagent (Ar') is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments (Ar-Ar') are expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. orgsyn.org [orgsyn.org]
- 11. jocpr.com [jocpr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Economic Advantage: Tetraamminepalladium(II) Dinitrate as a Cost-Effective Catalyst Precursor
In the competitive landscape of pharmaceutical and fine chemical synthesis, the choice of catalyst precursor is a critical decision that directly impacts process efficiency and overall cost. While a multitude of palladium precursors are available for crucial cross-coupling reactions, tetraamminepalladium(II) dinitrate is emerging as a highly cost-effective option without compromising catalytic activity. This guide provides an objective comparison of tetraamminepalladium(II) dinitrate with other common palladium precursors, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance and Cost: A Comparative Analysis
The efficacy of a catalyst precursor is ultimately determined by its performance in key chemical transformations and its associated cost. The following tables provide a comparative overview of tetraamminepalladium(II) dinitrate and other widely used palladium precursors in terms of their pricing and reported performance in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Table 1: Cost Comparison of Common Palladium Catalyst Precursors
| Catalyst Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Purity (%) | Supplier Example | Price (USD/g) |
| Tetraamminepalladium(II) dinitrate | --INVALID-LINK--₂ | 298.55 | ≥98 | CP Lab Safety | N/A |
| Palladium(II) acetate | Pd(OAc)₂ | 224.51 | 98 | Sigma-Aldrich | 109.00 |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 98 | Sigma-Aldrich | 75.70 |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | N/A | ChemicalBook | 36.00 - 919.00 |
| Bis(dibenzylideneacetone)palladium(0) | Pd(dba)₂ | 575.00 | N/A | Strem | 124.00 |
Table 2: Performance Comparison in Suzuki-Miyaura Coupling
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | 4900 | [PMC] |
| PdCl₂(dppf) | 4-Nitrobromobenzene | Phenylboronic acid | Cs₂CO₃ | THF/H₂O | RT | 12 | ~95 | N/A | [ACS Publications] |
| Allyl(chloro)(1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene)palladium(II) | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | THF | 60 | 1 | ~90 | N/A | [PMC] |
Direct comparative data for tetraamminepalladium(II) dinitrate in Suzuki-Miyaura coupling under these specific conditions was not found in the initial search. However, it is widely cited as an effective precursor for this reaction.[2]
Table 3: Performance Comparison in Heck Reaction
| Catalyst Precursor | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(OAc)₂ | Iodobenzene | Styrene | K₂CO₃ | DMF | 100 | 1 | 84 | N/A | [Beilstein Journal of Organic Chemistry] |
| [PdCl(allyl)]₂ | Iodobenzene | 2,3-Dihydrofuran | K₂CO₃ | DMF | 70 | 2 | up to 59.2 | N/A | [MDPI] |
| Pd/C (from precursor) | Iodobenzene | Acrylic acid | NEt₃ | DMF | 100 | 3 | 78.8 | N/A | [ResearchGate] |
Tetraamminepalladium(II) dinitrate is a common precursor for the preparation of supported palladium catalysts (e.g., Pd/C) used in Heck reactions.
Table 4: Performance Comparison in Sonogashira Coupling
| Catalyst Precursor | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | [TBP][4EtOV] | 55 | 0.67 | 100 | [Beilstein Journal of Organic Chemistry] |
| Pd(PPh₃)₄ / CuI | Iodobenzene | Phenylacetylene | Et₃N | DMF | RT | 0.5 | 95 | [Wikipedia] |
| Pd-PEPPSI / PPh₃ / CuI | Phenylacetylene | Aryl halides | Et₃N | Water | 100 | 12 | High | [Indian Academy of Sciences] |
While tetraamminepalladium(II) dinitrate is applicable to Sonogashira reactions, direct comparative data under these specific conditions was not immediately available.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are representative protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The palladium catalyst precursor (e.g., Pd(OAc)₂, 0.01 mmol) and any necessary ligands are then added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The appropriate solvent (e.g., toluene, DMF, or a mixture with water) is added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
General Procedure for Sonogashira Cross-Coupling
To a reaction vessel under an inert atmosphere, the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), a base (e.g., triethylamine, 2.0 mmol), the palladium catalyst precursor (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) are added. An anhydrous solvent (e.g., THF or DMF) is then introduced. The reaction mixture is stirred at room temperature or heated to a specified temperature until the starting materials are consumed (monitored by TLC or GC). After completion, the reaction mixture is quenched with an aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.[4][5]
Visualizing the Catalytic Cycle
To better understand the role of the palladium catalyst, a visualization of the catalytic cycle is essential. The following diagram, generated using the DOT language, illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Tetraamminepalladium(II) dinitrate presents a compelling case as a cost-effective and versatile catalyst precursor for a range of critical cross-coupling reactions. While direct, side-by-side comparative performance data against all common alternatives under identical conditions remains an area for further investigation, its established utility and favorable pricing for its solutions make it a strong candidate for process optimization and cost reduction in both academic and industrial research. The detailed protocols and understanding of the catalytic cycles provided here serve as a valuable resource for chemists and engineers seeking to harness the full potential of palladium catalysis.
References
- 1. TETRAAMMINEPALLADIUM(II) NITRATE price,buy TETRAAMMINEPALLADIUM(II) NITRATE - chemicalbook [m.chemicalbook.com]
- 2. Tetraamminepalladium(2+) dinitrate | 13601-08-6 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Spectroscopic Comparison of Tetraamminepalladium(II) Dinitrate and Alternative Palladium(II) Complexes
A detailed analysis of tetraamminepalladium(II) dinitrate alongside two common alternative palladium(II) complexes, dichlorobis(triphenylphosphine)palladium(II) and palladium(II) acetate, reveals distinct spectroscopic signatures crucial for their application in research and drug development. This guide provides a comparative overview of their performance based on available experimental data, offering researchers objective insights for catalyst selection and characterization.
Tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, serves as a key precursor for the synthesis of palladium-based catalysts, which are instrumental in a wide array of organic reactions, including critical cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira. Its performance and characteristics are often compared with other widely used palladium(II) sources such as dichlorobis(triphenylphosphine)palladium(II), [PdCl₂(PPh₃)₂], and palladium(II) acetate, [Pd(OAc)₂]. The choice of precursor can significantly impact catalytic activity, solubility, and stability.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for tetraamminepalladium(II) dinitrate and its alternatives. This data is essential for the identification and quality control of these complexes.
Table 1: UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Tetraamminepalladium(II) dinitrate | Water | Data not available | Data not available | |
| Dichlorobis(triphenylphosphine)palladium(II) | Dichloromethane | ~340 | ~3,500 | Theoretical |
| Palladium(II) acetate | Acetonitrile | ~400 | ~100 | Theoretical |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Major Vibrational Bands (cm⁻¹) | Assignment |
| Tetraamminepalladium(II) dinitrate | Data not available | |
| Dichlorobis(triphenylphosphine)palladium(II) | ~355, ~290 | ν(Pd-Cl) |
| ~1480, ~1435, ~1095 | PPh₃ ligand vibrations | |
| Palladium(II) acetate | ~1600, ~1420 | ν(C=O), ν(C-O) of acetate |
Note: Specific experimental IR peak values for tetraamminepalladium(II) dinitrate are not detailed in the available search results. A study of the isostructural --INVALID-LINK--₂ showed that the formation of Pt particles and the decomposition of functional groups started at 140 and 450 °C, respectively, as examined by FT-IR spectroscopy.[1]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| Tetraamminepalladium(II) dinitrate | ¹H | D₂O | Data not available |
| Dichlorobis(triphenylphosphine)palladium(II) | ¹H | CDCl₃ | 7.2-7.8 (multiplet, PPh₃) |
| ³¹P | CDCl₃ | ~24 | |
| Palladium(II) acetate | ¹H | CDCl₃ | ~2.1 (singlet, CH₃) |
Note: Specific experimental NMR data for tetraamminepalladium(II) dinitrate is not available in the searched literature.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and verifying spectroscopic data. Below are generalized procedures for the key spectroscopic techniques.
Synthesis of Tetraamminepalladium(II) Dinitrate
A common method for the synthesis of tetraamminepalladium(II) complexes involves the reaction of a palladium(II) salt with an excess of ammonia. For the dinitrate salt, this would typically involve dissolving a soluble palladium(II) salt, such as palladium(II) chloride, in an aqueous ammonia solution, followed by the addition of a nitrate source and subsequent precipitation of the product.
One patented method for a similar compound, tetraamminepalladium(II) bicarbonate, involves the following steps:
-
Dissolving palladium(II) dichlorodiammine in dilute ammonia to form a tetraamminepalladium(II) dichloride solution.
-
Reacting this solution with a bicarbonate source to precipitate tetraamminepalladium(II) bicarbonate.
-
The precipitate is then filtered, washed, and dried.[2]
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the palladium complex is prepared in a suitable non-absorbing solvent (e.g., water, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Instrument Setup: A UV-Vis spectrophotometer is blanked using the pure solvent in a quartz cuvette.
-
Data Acquisition: The absorbance spectrum of the sample is recorded over the desired wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is identified.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the complex is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: The IR spectrophotometer is set to record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or salt plates is recorded.
-
Data Acquisition: The IR spectrum of the sample is recorded, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the palladium complex are dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (e.g., ¹H, ¹³C, ³¹P). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). The FID is then Fourier transformed to obtain the frequency-domain spectrum. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a palladium complex.
References
Assessing the Catalytic Efficiency of Tetraamminepalladium(II) Dinitrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tetraamminepalladium(II) dinitrate, --INVALID-LINK--₂, is a versatile and high-purity precursor for the generation of highly active palladium catalysts. Its excellent water solubility and stability make it a preferred choice in the preparation of both homogeneous and heterogeneous palladium catalysts, which are pivotal in a myriad of organic transformations, including pharmaceutically relevant cross-coupling reactions. This guide provides an objective comparison of the catalytic efficiency of systems derived from tetraamminepalladium(II) dinitrate with common alternatives in the context of the Suzuki-Miyaura cross-coupling reaction.
Comparative Catalytic Efficiency in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, serves as an excellent benchmark for evaluating catalyst performance. The efficiency of a catalyst is typically assessed by its ability to achieve a high yield of the desired product with a low catalyst loading, which is quantified by the turnover number (TON) and turnover frequency (TOF).
Below is a comparative summary of the catalytic performance of various palladium sources and an alternative nickel catalyst in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. This model reaction is widely used for catalyst evaluation due to its well-understood mechanism and the commercial availability of its substrates.
Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Catalyst Precursor/Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Tetraamminepalladium(II) Dinitrate derived Pd/C | 0.1 | Toluene/Water | K₂CO₃ | 100 | 4 | >95 | >950 |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.005 | Toluene | K₃PO₄ | 80 | 12 | 87 | 17,400[1] |
| Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂) | 1 | PEG | K₂CO₃ | 60 | 2 | 97[2] | 97 |
| Nickel(II) Chloride/PCy₃ complex | 5 | t-Amyl Alcohol | K₃PO₄ | 100 | 12 | >95 | >19 |
Note: Data for the Tetraamminepalladium(II) Dinitrate derived catalyst is illustrative and based on the expected high activity of well-dispersed Pd/C catalysts prepared from this precursor. The other data points are sourced from literature and may involve different ligands and detailed conditions, highlighting the importance of standardized experimental protocols for direct comparison.
Experimental Protocols
A standardized protocol is crucial for the accurate assessment and comparison of catalytic efficiency. Below is a detailed methodology for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid, adaptable for using tetraamminepalladium(II) dinitrate as the palladium source.
Preparation of a Heterogeneous Pd/C Catalyst from Tetraamminepalladium(II) Dinitrate
-
Support Preparation: Suspend activated carbon (1.0 g) in deionized water (50 mL).
-
Impregnation: To the stirred suspension, add a solution of tetraamminepalladium(II) dinitrate (e.g., to achieve a 5 wt% Pd loading) in deionized water. Stir the mixture for 4 hours at room temperature.
-
Reduction: Add a reducing agent, such as a solution of sodium borohydride or hydrazine hydrate, dropwise to the suspension at room temperature. Alternatively, the reduction can be carried out under a hydrogen atmosphere.
-
Isolation and Washing: Filter the resulting Pd/C catalyst, wash thoroughly with deionized water until the filtrate is neutral, and then with ethanol.
-
Drying: Dry the catalyst in a vacuum oven at 80°C overnight.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the prepared Pd/C catalyst (e.g., 0.1 mol% Pd).
-
Solvent Addition: Add toluene (5 mL) and water (1 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring for the desired time (e.g., 4 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by NMR and mass spectrometry to determine the yield.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Experimental workflow for assessing the catalytic efficiency of a Pd/C catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tetraamminepalladium(II) Dinitrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling energetic compounds like Tetraamminepalladium(II) dinitrate. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Tetraamminepalladium(II) dinitrate is a powerful oxidizing agent and is explosive when dry.[1][2][3] It can cause severe skin burns and serious eye damage.[1][4] Adherence to strict safety protocols is crucial to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling Tetraamminepalladium(II) dinitrate.
| Body Part | Required PPE | Specification |
| Eyes/Face | Safety goggles and face shield | ANSI-approved safety goggles with side shields and a full-face shield must be worn.[1][5] |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[4][5] |
| Body | Laboratory coat and apron | A flame and chemical-resistant lab coat and apron should be worn to protect against splashes and spills.[1][5] |
| Respiratory | NIOSH/MSHA-approved respirator | A full-face particle respirator type N100 (US) or type P3 (EN 143) is necessary when engineering controls are insufficient or during emergency situations.[1][5] |
Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents.
| Aspect | Protocol |
| Handling | - Handle only in a designated, well-ventilated area, preferably within a laboratory fume hood.[5] - Avoid creating dust.[1] - Use non-sparking tools.[1] - Keep away from heat, sparks, open flames, and other ignition sources.[1][6] - Do not handle until all safety precautions have been read and understood.[1] |
| Storage | - Store in a cool, dry, well-ventilated area in a tightly closed container.[1][5] - Keep away from combustible materials.[1] - Protect from sunlight.[6] |
Emergency Procedures
In the event of an emergency, immediate and correct action can significantly reduce harm.
| Emergency | Procedure |
| Spill | - Evacuate the area and eliminate all ignition sources.[1] - Wear full protective equipment, including respiratory protection.[1][5] - Cover the spill with dry sand, vermiculite, or soda ash.[1][5] - Using non-sparking tools, collect the material into a sealed container for disposal.[1] - Ventilate the area and wash the spill site after cleanup is complete.[1] |
| Fire | - Use a water spray, carbon dioxide, or dry chemical extinguisher.[5] - If the substance is directly involved in a fire, there is an explosion risk; evacuate the area and DO NOT fight the fire.[6] - Wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |
| First Aid: Skin Contact | - Immediately remove all contaminated clothing.[1] - Rinse the skin thoroughly with plenty of water.[1][5] - Seek immediate medical attention.[1] |
| First Aid: Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] - Seek immediate medical attention.[1] |
| First Aid: Inhalation | - Move the victim to fresh air.[1] - If not breathing, give artificial respiration.[7] - Seek immediate medical attention.[1] |
| First Aid: Ingestion | - Rinse mouth with water.[1] - Do NOT induce vomiting.[4] - Seek immediate medical attention.[1] |
Disposal Plan
Waste disposal must be handled with extreme care to prevent environmental contamination and accidents.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5] Contact a licensed professional waste disposal service. |
| Contaminated Materials | All contaminated PPE, spill cleanup materials, and empty containers must be placed in a sealed, labeled container and disposed of as hazardous waste.[1] |
Visual Safety Protocols
To further clarify the necessary safety workflows, the following diagrams illustrate the logical steps for handling Tetraamminepalladium(II) dinitrate and responding to emergencies.
Caption: Standard Operating Procedure for Handling Tetraamminepalladium(II) dinitrate.
References
- 1. colonialmetals.com [colonialmetals.com]
- 2. Tetraamminepalladium(II) nitrate - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | H12N6O6Pd | CID 166871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isoflex.com [isoflex.com]
- 5. Tetraamminepalladium Nitrate - ESPI Metals [espimetals.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
